A2B receptor antagonist 2
Beschreibung
Eigenschaften
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-6-4-9-8(3)15-12(17-11(13)14)16-10(9)5-7(6)2/h4-5H,1-3H3,(H4,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQDHSRWWLJCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386127 | |
| Record name | GNF-Pf-1241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784-90-7 | |
| Record name | GNF-Pf-1241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of A2B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of A2B adenosine (B11128) receptor (A2BAR) antagonists. It delves into the receptor's signaling pathways, the quantitative pharmacology of selective antagonists, and detailed experimental protocols for their characterization.
Introduction to the A2B Adenosine Receptor
The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that, under normal physiological conditions, is activated by adenosine at micromolar concentrations. Its expression can be upregulated in response to inflammatory and hypoxic conditions, making it a key therapeutic target for a range of pathologies including asthma, cancer, and diabetes. A2BAR antagonists are compounds that bind to the receptor and block the physiological effects of adenosine.
A2B Receptor Signaling Pathways
The A2B receptor is known to couple to multiple G-protein families, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades. This pleiotropic coupling allows for a diverse range of cellular responses depending on the cell type and physiological context.
Gs-Protein Coupled Signaling
Upon activation by an agonist, the A2B receptor can couple to the stimulatory G-protein, Gs. This initiates a signaling cascade that results in the production of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.
-
Activation: The Gs alpha subunit activates adenylyl cyclase.
-
Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
Downstream Effects: cAMP primarily activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses such as gene transcription regulation and modulation of enzyme activity.
Gq-Protein Coupled Signaling
In addition to Gs coupling, the A2B receptor can also signal through the Gq family of G-proteins. This pathway leads to the generation of two different second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Activation: The Gq alpha subunit activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.
-
Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various cellular proteins.
Mechanism of Action of A2B Receptor Antagonists
A2B receptor antagonists function by competitively binding to the receptor, thereby preventing adenosine from binding and activating the downstream signaling pathways. This blockade can have various therapeutic effects, such as reducing inflammation and inhibiting cell proliferation. The potency and selectivity of these antagonists are key determinants of their therapeutic potential.
Quantitative Data for Selected A2B Receptor Antagonists
The following table summarizes the binding affinity (Ki) and functional potency (IC50) of several well-characterized A2B receptor antagonists. These values are crucial for comparing the pharmacological profiles of different compounds.
| Compound | Human A2B Ki (nM) | Selectivity over other Adenosine Receptors | Reference(s) |
| PSB-603 | 0.553 | >17,000-fold vs A1, A2A, A3 | [1][2][3] |
| CVT-6883 (GS-6201) | 8 - 22 | >100-fold vs A1, A2A, A3 | [4][5][6][7][8][9][10] |
| PSB-1115 | ~10 | High selectivity | [11] |
| MRS-1754 | ~1.13 (Kd) | Selective | [12] |
| ISAM-R56A | 1.50 | Selective | [13] |
| PBF-680 | N/A (A1 antagonist) | Selective A1 antagonist | [14][15][16][17][18] |
| Compound | Functional Assay (e.g., cAMP) IC50 (nM) | Reference(s) |
| PSB-21503 | 59.2 | [11] |
| PSB-21501 | 15.3 | [11] |
| PSB-21502 | 284 | [11] |
| PSB-1115 | 865 | [11] |
| Compound 14a | 0.8 (cAMP inhibition) | [19] |
Note: Ki and IC50 values can vary depending on the experimental conditions and assay used.
Experimental Protocols
The characterization of A2B receptor antagonists relies on a variety of in vitro assays to determine their binding affinity, functional activity, and selectivity.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the A2B receptor by competing with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the A2B receptor. This is typically done by homogenization followed by centrifugation to isolate the membrane fraction.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled A2B receptor antagonist (e.g., [3H]PSB-603) and varying concentrations of the unlabeled antagonist being tested.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled antagonist. The data are fitted to a sigmoidal curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13][20]
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cAMP, providing a measure of its functional potency.
Detailed Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the A2B receptor are cultured in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the A2B receptor antagonist for a defined period.
-
Agonist Stimulation: An A2B receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), is added to the wells to stimulate cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP is measured using a detection kit, commonly based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[20][21][22]
-
Data Analysis: The cAMP levels are plotted against the antagonist concentration. The data are fitted to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation
BRET assays can be used to monitor the interaction between the A2B receptor and its cognate G-proteins in real-time in living cells, providing insights into the initial steps of receptor activation.
Detailed Methodology:
-
Cell Transfection: Cells are co-transfected with plasmids encoding the A2B receptor and G-protein subunits fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). For example, Gα-Rluc and Gγ-YFP can be used to monitor G-protein subunit dissociation upon activation.
-
Incubation: The transfected cells are incubated with the A2B receptor antagonist.
-
Agonist Stimulation: An agonist is added to activate the A2B receptor.
-
BRET Measurement: The substrate for the luciferase is added, and the light emission from both the donor and acceptor molecules is measured. A change in the BRET ratio indicates a change in the proximity of the G-protein subunits, reflecting G-protein activation.
-
Data Analysis: The change in the BRET signal in the presence of the antagonist is quantified to determine its effect on agonist-induced G-protein activation.[11]
Conclusion
A2B receptor antagonists represent a promising class of therapeutic agents with the potential to treat a variety of diseases. A thorough understanding of their mechanism of action, underpinned by robust quantitative data and well-defined experimental protocols, is essential for the successful development of novel and effective drugs targeting the A2B adenosine receptor. This guide provides a foundational resource for researchers and drug development professionals working in this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. medkoo.com [medkoo.com]
- 11. mdpi.com [mdpi.com]
- 12. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. PBF-680 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Positive clinical results of Palobiofarma´s adenosine A1 antagonist PBF-680 presented at the European Respiratory Society meeting. - Palobiofarma Home [palobiofarma.com]
- 16. DrugMapper [drugmapper.helsinki.fi]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. The A2b adenosine receptor mediates cAMP responses to adenosine receptor agonists in human intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of A2B Receptor Antagonists: A Technical Guide
This guide provides a comprehensive overview of the in vitro methodologies used to characterize A2B receptor antagonists, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental signaling pathways, detailed experimental protocols, and quantitative data for key antagonists.
A2B Receptor Signaling Pathways
The A2B adenosine (B11128) receptor (A2BAR) is a G protein-coupled receptor (GPCR) that is activated by adenosine. Its signaling is multifaceted, primarily involving the Gs and Gq protein pathways, which makes its characterization complex and essential for understanding the mechanism of action of its antagonists.
Activation of the A2B receptor can lead to the coupling of Gαs proteins, which stimulates adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels. This subsequently activates Protein Kinase A (PKA).[1][2] In parallel, the A2B receptor can also couple to Gαq proteins, activating Phospholipase C (PLC) and leading to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[1] The balance between these pathways can determine the ultimate cellular response.[1]
Below is a diagram illustrating the primary signaling cascades initiated by A2B receptor activation.
Experimental Protocols for In Vitro Characterization
The characterization of A2B receptor antagonists involves a series of in vitro assays to determine their binding affinity, potency, and functional effects.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity (Ki) of an antagonist for the A2B receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.
Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human A2B receptor (e.g., HEK-293 or CHO cells).[3]
-
Harvest the cells and homogenize them in a cold buffer to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes (e.g., 30 µg of protein) with a specific A2B receptor radioligand (e.g., [3H]PSB-603).[4]
-
Add increasing concentrations of the unlabeled antagonist.
-
To determine non-specific binding, add a high concentration of a known A2B antagonist (e.g., 10 µM ZM-241385) to a set of wells.[4]
-
Incubate the plate for a specified time (e.g., 120 minutes) at a controlled temperature (e.g., 25°C).[4]
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.
-
Wash the filters with a cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and perform a non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assays
These functional assays measure the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), providing a measure of the antagonist's potency (IC50 or KB).[3]
Experimental Protocol:
-
Cell Culture:
-
Plate cells expressing the A2B receptor (e.g., HEK-293 cells) in a suitable multi-well plate and grow to confluence.[3]
-
-
Assay Procedure:
-
Wash the cells with an assay medium (e.g., EMEM-F12 with HEPES).[3]
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 30 µM rolipram) and varying concentrations of the test antagonist for a defined period (e.g., 15 minutes at 37°C).[3]
-
Stimulate the cells with a known A2B receptor agonist (e.g., 10 µM NECA) and incubate for an additional period (e.g., 15 minutes at 37°C).[3]
-
-
Detection and Analysis:
-
Lyse the cells to release intracellular cAMP.[3]
-
Quantify the cAMP levels using a suitable detection kit, such as an enzyme immunoassay, and measure the signal (e.g., absorbance at 450 nm).[3]
-
Plot the cAMP concentration against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Functional G Protein Activation Assays (BRET)
Bioluminescence Resonance Energy Transfer (BRET) assays can be used to measure the functional consequence of receptor activation by monitoring G protein activation.
Experimental Protocol:
-
Cell Line:
-
Use a cell line co-expressing the A2B receptor and a BRET biosensor pair, such as Renilla luciferase 8 (RLuc8)-tagged Gα protein and a Green Fluorescent Protein 2 (GFP2)-tagged Gγ protein.[5]
-
-
Assay Procedure:
-
Plate the cells in a multi-well plate.
-
Add the test antagonist at various concentrations.
-
Stimulate the cells with an A2B receptor agonist (e.g., NECA).[5]
-
-
Detection and Analysis:
-
Measure the BRET signal, which is the ratio of light emitted by the GFP2 acceptor to the light emitted by the RLuc8 donor.[5]
-
Activation of the receptor leads to a decrease in the BRET ratio.[5]
-
The inhibitory effect of the antagonist is observed as a prevention of the agonist-induced decrease in the BRET ratio.
-
Determine the IC50 of the antagonist from the dose-response curve.
-
The following diagram outlines the general workflow for the in vitro characterization of an A2B receptor antagonist.
Quantitative Data of A2B Receptor Antagonists
The following table summarizes the in vitro binding affinities and functional potencies of several known A2B receptor antagonists.
| Compound | Receptor Subtype | Assay Type | Cell Line | Radioligand/Agonist | Value | Reference |
| PSB-21500 (6a) | Human A2B | Binding (Apparent Ki) | CHO | [3H]PSB-603 | 10.6 nM | [5] |
| PSB-21501 (6b) | Human A2B | Functional (IC50) | HEK-293 | NECA | 15.3 ± 7.1 nM | [5] |
| PSB-21502 (6c) | Human A2B | Functional (IC50) | HEK-293 | NECA | 284 ± 220 nM | [5] |
| PSB-21503 (12) | Human A2B | Functional (IC50) | HEK-293 | NECA | 59.2 ± 20.1 nM | [5] |
| PSB-1115 | Human A2B | Functional (IC50) | HEK-293 | NECA | 865 ± 415 nM | [5] |
| ISAM-140 | Human A2B | Binding (Ki) | HEK-293 | - | 3.50 - 24.3 nM | [3] |
| ZM-241385 | Human A2B | Functional (pA2) | CHO-K1+Gα16+A2B | - | 8.0 | [6] |
| ZM-241385 | Human A2B | Functional (pA2) | HEK-293+A2B | - | 8.0 | [6] |
| PSB 603 | Human A2B | Binding (Ki) | - | - | 0.5 nM | [7] |
| XAC | Human A2B | Binding (Ki) | - | - | 73 nM | [7] |
| ZM 241385 | Human A2B | Binding (Ki) | - | - | 32 nM | [7] |
| SCH 58261 | Human A2B | Binding (Ki) | - | - | 5011 nM | [7] |
References
- 1. Frontiers | The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells [frontiersin.org]
- 2. innoprot.com [innoprot.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of human recombinant adenosine A2B receptor function assessed by Fluo-3-AM fluorometry and microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of A2B receptor antagonist 2
An In-depth Technical Guide on the Pharmacological Profile of the A2B Receptor Antagonist PBF-1129
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacological characteristics of PBF-1129, a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BR). The information presented herein is intended to support research and development efforts targeting the A2B receptor for therapeutic intervention.
Introduction
The A2B adenosine receptor is a G protein-coupled receptor that is activated by adenosine. Under conditions of cellular stress, such as hypoxia and inflammation, extracellular adenosine levels rise, leading to the activation of the A2B receptor. This receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, fibrosis, and cancer.[1] The A2B receptor is often overexpressed on a variety of cancer cell types and numerous immune cells, playing a key role in their proliferation, progression, and metastasis.[1] PBF-1129 is an orally bioavailable A2B receptor antagonist that has been investigated in clinical trials for non-small cell lung cancer and idiopathic pulmonary fibrosis.[2][3]
Mechanism of Action
PBF-1129 functions as a competitive antagonist at the A2B adenosine receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, adenosine. The A2B receptor primarily couples to Gs proteins, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] By inhibiting this signaling cascade, PBF-1129 can modulate the downstream effects of A2B receptor activation. In the context of oncology, this includes the inhibition of cancer cell proliferation and metastasis, as well as the reversal of adenosine-mediated immunosuppression within the tumor microenvironment.[1][2]
Signaling Pathway
The canonical signaling pathway for the A2B adenosine receptor involves its coupling to a Gs alpha subunit, which in turn activates adenylyl cyclase to produce cAMP. PBF-1129 blocks this pathway by preventing adenosine from binding to the receptor.
Quantitative Pharmacological Data
The following tables summarize the binding affinity (Ki), functional inhibition (IC50/KB), and selectivity profile of PBF-1129 and the comparative antagonist MRS1754.
Table 1: Binding Affinity (Ki) of PBF-1129 at Human Adenosine Receptors
| Compound | A2B (nM) | A1 (>nM) | A2A (>nM) | A3 (>nM) | Reference |
| PBF-1129 | 24, 35 | 500 | 500 | 500 | [4] |
Table 2: Functional Activity of PBF-1129
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| PBF-1129 | cAMP Production | KB | 28 | [4] |
Table 3: Selectivity Profile of MRS1754
| Compound | hA2B (nM) | rA1 (nM) | hA1 (nM) | hA2A (nM) | hA3 (nM) | rA2A (nM) | Reference |
| MRS1754 | 1.97 | 16.8 | 403 | 503 | 570 | 612 | [5] |
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of PBF-1129 for the human A2B adenosine receptor and other adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines engineered to express a high density of the target human adenosine receptor subtype (e.g., HEK-293 cells).
-
Radioligand: A selective radioligand for the A2B receptor, such as [3H]MRS1754, is used.[6][7]
-
Assay Conditions:
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (PBF-1129).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of PBF-1129 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the production of cAMP stimulated by an agonist.
Objective: To determine the functional potency (KB) of PBF-1129 as an antagonist of the A2B receptor.
Methodology:
-
Cell Culture: A cell line endogenously or recombinantly expressing the human A2B receptor is cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of PBF-1129.
-
Agonist Stimulation: An A2B receptor agonist (e.g., NECA) is added at a concentration that elicits a submaximal response (typically EC80) to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The concentration-response curve for PBF-1129 is plotted, and the IC50 value is determined. This value can be used to calculate the antagonist equilibrium dissociation constant (KB).
References
- 1. Facebook [cancer.gov]
- 2. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBF 1129 - AdisInsight [adisinsight.springer.com]
- 4. academic.oup.com [academic.oup.com]
- 5. MRS 1754 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 6. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
a2b receptor antagonist 2 binding affinity and selectivity
An In-depth Technical Guide to A2B Receptor Antagonist Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding affinity and selectivity of A2B adenosine (B11128) receptor (A2BAR) antagonists. It is designed to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows to aid in the research and development of novel A2BAR-targeting therapeutics.
Introduction to the A2B Adenosine Receptor
The A2B adenosine receptor is one of four subtypes of G protein-coupled receptors for adenosine, a ubiquitous signaling nucleoside. Under physiological conditions, the A2B receptor is activated by relatively high concentrations of adenosine that are typically associated with pathophysiological states such as inflammation, hypoxia, and tissue injury.[1] This makes the A2B receptor an attractive therapeutic target for a variety of diseases, including chronic inflammatory diseases, cancer, and fibrosis. The development of potent and selective A2B receptor antagonists is a key focus in harnessing its therapeutic potential.
Binding Affinity and Selectivity of A2B Receptor Antagonists
The efficacy of an A2B receptor antagonist is determined by its binding affinity (often expressed as Kᵢ or IC₅₀) for the A2B receptor and its selectivity over the other adenosine receptor subtypes (A1, A2A, and A3). High affinity ensures that the antagonist can effectively block the receptor at low concentrations, while high selectivity minimizes off-target effects.
Quantitative Data on A2B Antagonist Binding
The following tables summarize the binding affinity and selectivity data for a selection of well-characterized A2B receptor antagonists.
Table 1: Binding Affinity (Kᵢ, nM) of Selected Antagonists at Human Adenosine Receptor Subtypes
| Compound | A2B Kᵢ (nM) | A1 Kᵢ (nM) | A2A Kᵢ (nM) | A3 Kᵢ (nM) | Selectivity (A1/A2B) | Selectivity (A2A/A2B) | Selectivity (A3/A2B) |
| ISAM-R56A | 1.50 | >1000 | >1000 | >1000 | >667 | >667 | >667 |
| PBF-1129 | 24 | >500 | >500 | >500 | >21 | >21 | >21 |
| PSB-21500 | 10.6 | 403 | >1000 | >1000 | 38 | >94 | >94 |
| Compound 9 | 2.51 | 158 | 11.7 | 104 | 63 | 4.7 | 41 |
| ISAM-140 | 24.3 | >1000 | >1000 | >1000 | >41 | >41 | >41 |
| SY1AF-30 | 3.50 | >1000 | >1000 | >1000 | >286 | >286 | >286 |
| SY1AF-80 | 11.3 | >1000 | >1000 | >1000 | >88 | >88 | >88 |
| SY1KO-24 | 15.1 | >1000 | >1000 | >1000 | >66 | >66 | >66 |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Functional Antagonism (Kₑ, nM) of Selected Antagonists
| Compound | A2B Kₑ (nM) |
| PBF-1129 | 28 |
| ISAM-R56A | 1.90 |
| ISAM-140 | 31.0 |
| SY1AF-30 | 4.50 |
| SY1AF-80 | 15.0 |
| SY1KO-24 | 20.0 |
Data represents the ability of the antagonist to inhibit agonist-induced cAMP production.[3][6]
Experimental Protocols
Accurate determination of binding affinity and selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the key assays used in the characterization of A2B receptor antagonists.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[7]
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the A2B adenosine receptor.
Materials:
-
Membrane preparations from cells stably expressing the human A2B adenosine receptor (e.g., CHO or HEK293 cells).[4]
-
Radioligand: e.g., [³H]PSB-603.[5]
-
Non-specific binding control: A high concentration of a non-labeled A2B antagonist (e.g., 10 µM PSB-1115).[8]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Adenosine deaminase (ADA): To remove endogenous adenosine.
-
Glass fiber filters (e.g., GF/C).[9]
-
Scintillation cocktail.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the recombinant human A2B receptor.
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[9]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[9]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 5-20 µg of protein), the radioligand at a fixed concentration (e.g., 0.3 nM [³H]PSB-603), and varying concentrations of the test compound.[5]
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled competitor.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[9]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[9]
-
Wash the filters several times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in A2B receptor signaling.
Objective: To determine the functional potency (Kₑ or IC₅₀) of an A2B receptor antagonist.
Materials:
-
Cells stably expressing the human A2B adenosine receptor (e.g., HEK293 or CHO cells).[10]
-
A2B receptor agonist: e.g., NECA (5'-N-Ethylcarboxamidoadenosine).[6]
-
Phosphodiesterase (PDE) inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[11]
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the A2B receptor to an appropriate density.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.[10]
-
-
Antagonist Incubation:
-
Pre-incubate the cells with varying concentrations of the test antagonist in the presence of a PDE inhibitor (e.g., 50 µM IBMX) for a short period (e.g., 10-15 minutes).[11]
-
-
Agonist Stimulation:
-
Add a fixed concentration of the A2B agonist (e.g., NECA, typically at its EC₈₀ concentration) to all wells except the basal control.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.[11]
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.
-
The Kₑ value can be calculated using the Schild equation for competitive antagonists.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in A2B receptor function and drug discovery is crucial for a comprehensive understanding.
A2B Receptor Signaling Pathways
The A2B receptor couples to multiple G proteins, primarily Gs and Gq, leading to the activation of diverse downstream signaling cascades.
Caption: A2B Receptor Signaling Pathways.
Experimental Workflow for A2B Antagonist Characterization
The discovery and characterization of novel A2B receptor antagonists typically follows a structured workflow.
Caption: A2B Antagonist Discovery Workflow.
Logic of a Competitive Radioligand Binding Assay
This diagram illustrates the principle behind a competitive radioligand binding assay.
Caption: Competitive Binding Assay Principle.
References
- 1. Adenosine A2B receptor - Wikipedia [en.wikipedia.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of a Radiofluorinated Adenosine A2B Receptor Antagonist as Potential Ligand for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. ashpublications.org [ashpublications.org]
The Role of the A2B Adenosine Receptor in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the A2B adenosine (B11128) receptor's (A2BR) multifaceted role in cancer cell proliferation. The tumor microenvironment, often characterized by hypoxia, exhibits elevated levels of extracellular adenosine, which activates the low-affinity A2B receptor. This activation triggers a cascade of signaling events that can either promote or suppress tumor growth, depending on the cancer type and cellular context. This document summarizes key signaling pathways, quantitative data from proliferation assays, and detailed experimental protocols to facilitate further research and drug development in this critical area of oncology.
A2B Receptor Signaling Pathways in Cancer Cell Proliferation
The A2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gs and Gq proteins, and in some contexts to Gi proteins.[1] Its activation by adenosine initiates downstream signaling cascades that converge on key regulators of cell proliferation, survival, and metabolism.
Canonical Gs/cAMP/PKA and Gq/PLC/Ca²⁺ Pathways
Upon adenosine binding, the A2BR undergoes a conformational change, leading to the activation of associated G proteins.
-
Gs Pathway: The activated Gs alpha subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA).[2][3]
-
Gq Pathway: In some cell types, the A2BR can couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[4]
Downstream Effector Pathways
The initial signals from cAMP/PKA and Ca²⁺/PKC are transduced to downstream effector pathways that directly impact cell proliferation.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell growth. The A2BR can modulate this pathway in a cell-type-dependent manner. In some cancers, A2BR activation leads to ERK1/2 phosphorylation and subsequent cell proliferation.[3] Conversely, in cell lines like MDA-MB-231 breast cancer, A2BR stimulation can reduce ERK1/2 phosphorylation by activating MAPK-phosphatase-1 (MKP-1), thus inhibiting proliferation.[4][5]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling axis for cell survival and proliferation. A2BR activation has been shown to stimulate the PI3K/Akt pathway, contributing to the growth of certain cancer cells, such as glioblastoma stem cells.[3][6]
Quantitative Data on A2B Receptor-Mediated Proliferation
The following tables summarize the quantitative effects of A2BR agonists and antagonists on cancer cell proliferation from various studies.
Table 1: Effects of A2B Receptor Agonists on Cancer Cell Proliferation
| Cancer Cell Line | Agonist | Concentration | Effect on Proliferation | Reference |
| MDA-MB-231 (Breast) | BAY 60-6583 | Not Specified | Stimulation | [6] |
| PC-3 (Prostate) | NECA | Not Specified | Increased proliferation | [7][8] |
| PC-3 (Prostate) | BAY 60-6583 | Not Specified | Increased proliferation | [7][8] |
| A549 (Lung) | BAY 60-6583 | 50-100 nM | Slight increase | [2] |
| A549 (Lung) | BAY 60-6583 | 1 µM | Decrease | [2] |
| B16 Melanoma | BAY 60-6583 | 1.0 µM | Increased cell survival after irradiation | [9] |
Table 2: Effects of A2B Receptor Antagonists on Cancer Cell Proliferation
| Cancer Cell Line | Antagonist | Concentration | Effect on Proliferation | Reference |
| PC-3, DU145, LNCaP (Prostate) | PSB-603 | Not Specified | Inhibition of cell growth | [7][8] |
| Colon Carcinoma Cells | MRS1754 | Dose-dependent | Significant inhibition | [10] |
| 22Rv1 (Prostate) | PSB-603 | Not Specified | Attenuated proliferation | [11] |
| B16 Melanoma | PSB-603 | Not Specified | Reduced survival rate after irradiation | [9] |
| 769-P, Caki-1 (Renal) | MRS1754 | 200 nM or greater | Significant decrease in viability | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability and proliferation.[13]
Materials:
-
Cancer cells of interest
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treat the cells with various concentrations of A2BR agonists, antagonists, or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate in the dark at room temperature for at least 2 hours on a shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.[14][15]
Materials:
-
Cancer cells of interest
-
6-well plates
-
Complete culture medium
-
A2BR agonists, antagonists, or vehicle control
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-2,000 cells/well) in 6-well plates.[16]
-
Treat the cells with the compounds of interest at various concentrations.
-
Incubate the plates for 7-14 days at 37°C and 5% CO₂, allowing colonies to form.
-
Wash the colonies twice with PBS.
-
Fix the colonies with 400 µL of methanol for 20 minutes at room temperature.[16]
-
Stain the colonies with 1 mL of crystal violet solution for 40 minutes at room temperature.[16]
-
Wash the plates with deionized water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) manually or using an automated colony counter.[17]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and can be employed to analyze the activation state of signaling pathways (e.g., phosphorylation of ERK and Akt).
Materials:
-
Cancer cells treated with A2BR modulators
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Conclusion
The A2B adenosine receptor plays a complex and often contradictory role in cancer cell proliferation. Its ability to activate multiple signaling pathways, including the cAMP/PKA, MAPK/ERK, and PI3K/Akt pathways, underscores its importance as a potential therapeutic target. The context-dependent nature of A2BR signaling, leading to either pro-proliferative or anti-proliferative effects in different cancer types, highlights the need for a thorough understanding of its function in specific malignancies. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the A2B receptor in cancer treatment.
References
- 1. HIF-1α regulates A2B adenosine receptor expression in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The A2B adenosine receptor in MDA-MB-231 breast cancer cells diminishes ERK1/2 phosphorylation by activation of MAPK-phosphatase-1 | PLOS One [journals.plos.org]
- 5. The A2B adenosine receptor in MDA-MB-231 breast cancer cells diminishes ERK1/2 phosphorylation by activation of MAPK-phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A2B adenosine receptor blockade inhibits growth of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of A2B Receptor in DNA Damage Response and Radiosensitizing Effect of A2B Receptor Antagonists on Mouse B16 Melanoma [jstage.jst.go.jp]
- 10. Hypoxia-inducible adenosine A2B receptor modulates proliferation of colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand-Independent Adenosine A2B Receptor Constitutive Activity as a Promoter of Prostate Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of Adenosine A2b Receptor Reduces Tumor Growth and Migration in Renal Cell Carcinoma [jcancer.org]
- 13. researchhub.com [researchhub.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. Clonogenic Assay [en.bio-protocol.org]
- 16. Colony Formation [protocols.io]
- 17. agilent.com [agilent.com]
A Technical Guide to A2B Receptor Antagonists for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the A2B adenosine (B11128) receptor (A2BAR) as a target in immuno-oncology. It details the underlying signaling pathways, summarizes the quantitative data of key antagonists, provides detailed experimental protocols for their evaluation, and illustrates the core concepts through signaling and workflow diagrams.
Introduction: The A2B Adenosine Receptor in the Tumor Microenvironment
The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule.[1] Adenosine is generated from the breakdown of adenosine triphosphate (ATP) by the ectoenzymes CD39 and CD73, which are often overexpressed on tumor and immune cells.[2] This accumulation of adenosine helps cancer cells evade immune destruction.
There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[3] The A2B receptor, a G protein-coupled receptor (GPCR), is of particular interest in immuno-oncology due to its low affinity for adenosine, meaning it is primarily activated under conditions of high adenosine concentration, such as those found in the TME.[2] High expression of A2BAR is often observed in various cancer tissues compared to adjacent normal tissues and is frequently associated with worse prognoses in cancers like triple-negative breast cancer and bladder urothelial carcinoma.[4]
Activation of the A2B receptor on both cancer and immune cells promotes tumor progression through several mechanisms:
-
Immune Suppression: A2BAR signaling inhibits the function of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs), while promoting the expansion of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[5][6]
-
Tumor Growth and Proliferation: A2BAR activation can stimulate cancer cell proliferation through downstream signaling pathways.[4]
-
Metastasis and Angiogenesis: The receptor is implicated in enhancing tumor cell migration, invasion, and the formation of new blood vessels that supply the tumor.[1][4]
Given its multifaceted role in promoting an immunosuppressive TME and tumor progression, the A2B receptor has emerged as a promising therapeutic target. A2B receptor antagonists are being developed to block adenosine-mediated signaling, thereby restoring anti-tumor immunity and inhibiting tumor growth.[7][8]
The A2B Receptor Signaling Pathway
The A2B adenosine receptor is coupled to both Gαs and Gαq G proteins, and its activation triggers multiple downstream signaling cascades that contribute to its pro-tumoral effects.[5]
Signaling Pathways Activated by A2BAR:
-
cAMP/PKA Pathway: The primary signaling pathway for A2BAR is through the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB).[9] This pathway is largely responsible for the immunosuppressive effects on T cells and other immune cells.[3]
-
PLC/IP3/DAG Pathway: A2BAR can also couple to Gαq proteins, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
MAPK/ERK Pathway: Activation of the A2B receptor has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.[4]
-
PI3K/Akt Pathway: The PI3K-Akt pathway, another critical regulator of cell proliferation and apoptosis, can also be activated by A2BAR signaling.[4]
The following diagram illustrates the major signaling pathways initiated by A2B receptor activation.
Caption: A2B Receptor Signaling Pathways.
A2B Receptor Antagonists: Quantitative Data
Several small molecule A2B receptor antagonists have been developed and characterized for their potency and selectivity. This section summarizes the quantitative data for some of the most cited antagonists in immuno-oncology research.
| Antagonist | Target(s) | Ki (nM) - Human A2B | Selectivity vs A1 (fold) | Selectivity vs A2A (fold) | Selectivity vs A3 (fold) | Reference(s) |
| PBF-1129 | A2B | 24 | >20 | >20 | >20 | [10] |
| PSB-603 | A2B | 0.553 | >18,000 | >18,000 | >18,000 | [8] |
| CVT-6883 | A2B | 22 | ~88 | ~149 | ~49 | [3][7] |
| PSB-1115 | A2B | 73 | >13 | >13 | >13 | [11] |
| Etrumadenant (AB928) | A2A/A2B | 2 (Kd) | - | - | - | [4] |
Table 1: Binding Affinities (Ki) and Selectivity of A2B Receptor Antagonists. Ki values represent the inhibition constant, a measure of binding affinity. Lower Ki indicates higher affinity. Selectivity is shown as the fold-difference in Ki values compared to the A2B receptor.
| Antagonist | Assay Type | Cell Line | Parameter | Value (nM) | Reference(s) |
| PBF-1129 | cAMP accumulation | - | KB | 28 | [9] |
| CVT-6883 | cAMP accumulation | - | KB | 6 | [3][7] |
| Etrumadenant (AB928) | cAMP accumulation | - | KB | 2 | [2] |
| PSB-603 | cAMP accumulation | Flp-In-CHO | Ki | 1.3 | [12] |
| PSB-1115 | G protein activation | - | IC50 | 865 | [11] |
Table 2: Functional Potency of A2B Receptor Antagonists. KB is the antagonist dissociation constant, and IC50 is the half-maximal inhibitory concentration. These values indicate the concentration of the antagonist required to inhibit 50% of the receptor's response.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize A2B receptor antagonists.
Radioligand Binding Assay for A2B Receptor
This assay measures the binding affinity of a test compound for the A2B receptor by competing with a radiolabeled ligand.
Materials:
-
HEK-293 or CHO cells stably expressing the human A2B receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Radioligand (e.g., [3H]PSB-603 or [3H]ZM241385).
-
Non-specific binding control (e.g., a high concentration of a non-labeled A2B antagonist like ZM241385 or NECA).
-
Test compounds (A2B antagonists).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation:
-
Culture and harvest A2B receptor-expressing cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand at a concentration near its Kd.
-
Membrane preparation.
-
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block agonist-induced cAMP production.
Materials:
-
HEK-293 or CHO cells expressing the A2B receptor.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.
-
A2B receptor agonist (e.g., NECA).
-
Test compounds (A2B antagonists).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Protocol:
-
Cell Plating:
-
Seed A2B receptor-expressing cells into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS or serum-free medium).
-
Pre-incubate the cells with a phosphodiesterase inhibitor for 15-30 minutes at 37°C.
-
Add the test compound (antagonist) at various concentrations and incubate for another 15-30 minutes.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., NECA at its EC80) and incubate for 15-60 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the antagonist.
-
Determine the IC50 value from the resulting dose-response curve.
-
The KB value can be calculated using the Gaddum-Schild equation if a full agonist dose-response curve is generated in the presence of different antagonist concentrations.
-
In Vitro T-Cell Activation and Proliferation Assay
This assay assesses the ability of A2B antagonists to reverse adenosine-mediated suppression of T-cell function.
Materials:
-
Human or mouse T cells (e.g., isolated from PBMCs or splenocytes).
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies).
-
Adenosine or a stable analog (e.g., NECA).
-
Test compounds (A2B antagonists).
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet).
-
Flow cytometer.
-
Cytokine detection assay (e.g., ELISA or CBA for IFN-γ).
Protocol:
-
T-Cell Labeling and Culture:
-
Isolate T cells and label them with a cell proliferation dye.
-
Culture the labeled T cells in a 96-well plate.
-
-
Treatment:
-
Add the following to the appropriate wells:
-
T-cell activation reagents.
-
Adenosine (to suppress T-cell activation).
-
Test compound (A2B antagonist) at various concentrations.
-
-
Include control wells (e.g., unstimulated, stimulated without adenosine, stimulated with adenosine but no antagonist).
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
-
Analysis:
-
Proliferation: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. A decrease in fluorescence intensity indicates cell division.
-
Cytokine Production: Collect the culture supernatant and measure the concentration of IFN-γ or other relevant cytokines by ELISA or a cytometric bead array.
-
-
Data Analysis:
-
Quantify the percentage of proliferated T cells and the concentration of cytokines in each condition.
-
Plot the results against the antagonist concentration to determine its efficacy in reversing adenosine-mediated suppression.
-
Visualizing the Role of A2B Antagonists in Immuno-Oncology
The following diagrams illustrate a typical experimental workflow for evaluating A2B antagonists and the logical relationship of how their mechanism of action leads to an anti-tumor immune response.
Caption: Experimental Workflow for A2B Antagonist Evaluation.
Caption: Mechanism of A2B Antagonism in Immuno-Oncology.
Conclusion
The A2B adenosine receptor is a critical mediator of immunosuppression and tumor progression within the adenosine-rich tumor microenvironment. A2B receptor antagonists represent a promising therapeutic strategy to reverse these effects and enhance anti-tumor immunity. This guide has provided a detailed overview of the A2B receptor's role in cancer, the quantitative characteristics of key antagonists, and robust experimental protocols for their evaluation. The continued development and investigation of selective and potent A2B receptor antagonists, both as monotherapies and in combination with other immunotherapies, hold significant potential for improving outcomes for cancer patients.
References
- 1. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etrumadenant (AB928; AB-928) | dual antagonist of the A2aR and A2bR adenosine receptors| CAS 2239273-34-6 | anticancer and immunomodulatory | Buy AB928 from Supplier InvivoChem [invivochem.com]
- 11. Irreversible Antagonists for the Adenosine A2B Receptor [mdpi.com]
- 12. PSB603 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
Preclinical Profile of A2B Adenosine Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of A2B adenosine (B11128) receptor (A2BAR) antagonists. The A2B receptor, a G protein-coupled receptor, is increasingly recognized as a promising therapeutic target in a variety of diseases, including cancer, inflammatory conditions, and asthma.[1][2] This document summarizes key quantitative data from preclinical studies, details common experimental methodologies, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of the preclinical development of A2BAR antagonists.
Core Concepts of A2B Receptor Antagonism
The A2B adenosine receptor is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3).[3] Under conditions of cellular stress, injury, or hypoxia, extracellular adenosine levels rise, activating these receptors.[4] The A2B receptor, in particular, is implicated in a range of physiological and pathophysiological processes, including inflammation, angiogenesis, and immune suppression.[1][2] A2BAR antagonists are compounds designed to block the binding of adenosine to the A2B receptor, thereby inhibiting its downstream signaling and mitigating its pro-disease effects.[3]
Quantitative Data Summary of Preclinical A2B Receptor Antagonists
The following tables summarize the in vitro and in vivo pharmacological data for several preclinical A2B receptor antagonists. This data is essential for comparing the potency, selectivity, and efficacy of different compounds.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
| Compound | Target | Species | Assay Type | Ki (nM) | KB (nM) | Reference |
| CVT-6883 | A2B | Human | Radioligand Binding | 22 | 6 | [5] |
| A1 | Human | Radioligand Binding | 1,940 | - | [5] | |
| A2A | Human | Radioligand Binding | 3,280 | - | [5] | |
| A3 | Human | Radioligand Binding | 1,070 | - | [5] | |
| MRE-2029-F20 | A2B | Human | Radioligand Binding | 5.5 | - | [5] |
| A1 | Human | Radioligand Binding | > 1,000 | - | [5] | |
| A2A | Human | Radioligand Binding | > 1,000 | - | [5] | |
| A3 | Human | Radioligand Binding | > 1,000 | - | [5] | |
| LAS38096 | A2B | Human | Radioligand Binding | 17 | - | [5] |
| A1 | Human | Radioligand Binding | > 1,000 | - | [5] | |
| A2A | Human | Radioligand Binding | > 2,500 | - | [5] | |
| A3 | Human | Radioligand Binding | > 1,000 | - | [5] | |
| M1069 | A2A | Human | Functional Antagonism | - | IC50 = 0.13 | [6] |
| A2B | Human | Functional Antagonism | - | IC50 = 9.03 | [6] | |
| A1 | Human | Functional Antagonism | - | IC50 = 1,389 | [6] | |
| PSB-21500 | A2B | Human | Radioligand Binding | 10.6 | - | [7] |
| A1 | Human | Radioligand Binding | >38-fold selectivity | - | [7] | |
| A2A/A3 | Human | Radioligand Binding | ~100-fold selectivity | - | [7] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Type | Assay | Endpoint | Potency (IC50/EC50) | Reference |
| CVT-6694 | Bronchoalveolar lavage smooth muscle cells | Cytokine Release | IL-6, MCP-1 | Attenuated increase | [5] |
| LAS38096 | Human and mouse fibroblasts | IL-6 Production | NECA-induced IL-6 | Dose-dependent inhibition | [5] |
| M1069 | Murine Bone Marrow-Derived Dendritic Cells | VEGF Secretion | VEGF release | IC50 = 181 nM | [6] |
| M1069 | Murine T cells | IL-2 Production Rescue | NECA-suppressed IL-2 | EC50 = 27 nM (1 µM NECA) | [6] |
| PSB-603 | Prostate cancer cell lines | Proliferation | Cell growth | Decreased proliferation | [8] |
| GS-6201 | MDA-MB-231 breast cancer cells | Proliferation and Migration | Cell growth and movement | Blocked A2BAR-mediated effects | [8] |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Disease Model | Species | Dosing | Key Findings | Reference |
| CVT-6883 | Mouse model of asthma (ragweed challenge) | Mouse | 1 mg/kg IP, 14 days | As effective as montelukast (B128269) in reducing airway reactivity | [5] |
| CVT-6883 | Mouse model of pulmonary fibrosis (bleomycin-induced) | Mouse | - | Significantly reduced fibrosis and inflammation | [5] |
| PBF-1129 | Lewis Lung Carcinoma | Mouse | - | Decreased tumor growth and metastasis | [9] |
| M1069 | 4T1 tumor model | Mouse | - | Reduced tumor growth as a single agent and enhanced checkpoint inhibitor activity | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments commonly used in the evaluation of A2B receptor antagonists.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a test compound for the A2B receptor and other adenosine receptor subtypes to assess selectivity.
Protocol:
-
Cell Culture and Membrane Preparation: Human adenosine receptors (A1, A2A, A2B, A3) are expressed in transfected cell lines (e.g., CHO, HeLa, HEK-293).[10] Cells are cultured and harvested, and cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Cell membranes are incubated with a specific radioligand (e.g., [3H]PSB-603 for A2BAR) and varying concentrations of the unlabeled test compound.[7][10]
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assays
This assay measures the ability of an antagonist to inhibit the production of cyclic adenosine monophosphate (cAMP) stimulated by an A2B receptor agonist, thereby determining its functional potency (KB or IC50).
Protocol:
-
Cell Culture: Cells endogenously expressing or transfected with the A2B receptor (e.g., HEK-293) are cultured in appropriate media.[10]
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the A2B receptor antagonist.
-
Agonist Stimulation: An A2B receptor agonist, such as N-ethylcarboxamidoadenosine (NECA), is added to stimulate cAMP production.[10]
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay or a bioluminescence-based assay.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production is determined to calculate the IC50 or KB value.
In Vivo Tumor Models
Animal models are critical for evaluating the anti-tumor efficacy of A2B receptor antagonists.
Protocol:
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 4T1 murine breast cancer cells) are injected subcutaneously or orthotopically into immunocompetent or immunodeficient mice.[6]
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and receive the A2B receptor antagonist, a vehicle control, or a positive control (e.g., a checkpoint inhibitor) via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.[6][9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry or flow cytometry of the tumor microenvironment.[9]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
A2B Receptor Signaling Pathway
The A2B receptor is known to couple to multiple G proteins, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades.
Caption: A2B Receptor Signaling Pathways.
Experimental Workflow for In Vitro Antagonist Screening
This workflow outlines the typical steps involved in the initial in vitro screening of potential A2B receptor antagonists.
Caption: In Vitro A2B Antagonist Screening Workflow.
Logical Relationship in Tumor Microenvironment
This diagram illustrates the logical relationships between adenosine, the A2B receptor, and key components of the tumor microenvironment that contribute to tumor progression.
Caption: A2B Receptor's Role in the Tumor Microenvironment.
References
- 1. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. What are A2bR antagonists and how do they work? [synapse.patsnap.com]
- 4. Attenuation of Chronic Pulmonary Inflammation in A2B Adenosine Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Dosing of A2B Receptor Antagonists in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of various A2B receptor antagonists in mouse models, compiled from preclinical research in oncology, inflammation, fibrosis, and cardiovascular diseases. The following sections detail dosing regimens, experimental protocols, and the underlying signaling pathways.
A2B Receptor Antagonists: In Vivo Dosing Summary
The following table summarizes the in vivo dosing parameters for several common A2B receptor antagonists used in mouse models.
| Antagonist | Mouse Model | Disease Area | Dose | Route of Administration | Dosing Frequency | Vehicle | Reference(s) |
| GS-6201 | Bleomycin-induced dermal fibrosis | Fibrosis | Not specified | Mixed in chow | Daily | Chow | [1] |
| TSK1 mice | Dermal Fibrosis | Not specified | Mixed in chow | Daily for 30 days | Chow | [1] | |
| Acute Myocardial Infarction (ICR mice) | Cardiovascular | 4 mg/kg | Intraperitoneal (i.p.) | Twice daily for 14 days | Not specified | [2] | |
| M1069 | 4T1 tumor model (BALB/c mice) | Oncology | 30, 100, or 300 mg/kg | Oral gavage (p.o.) | Twice daily (BID) | 0.2 mL | [3][4] |
| MC38 tumor model (C57BL/6 mice) | Oncology | 300 mg/kg | Oral gavage (p.o.) | Twice daily (BID) | 0.2 mL | [3] | |
| PSB-603 | Carrageenan-induced paw edema | Inflammation | 5 mg/kg b.w. | Intraperitoneal (i.p.) | Single dose | 1% Tween 80 | [5][6] |
| Zymosan A-induced peritonitis | Inflammation | 5 mg/kg b.w. | Intraperitoneal (i.p.) | Single dose | 1% Tween 80 | [5][6] | |
| Diet-induced obesity | Metabolic Disease | 5 mg/kg or 2x5 mg/kg b.w. | Intraperitoneal (i.p.) | Daily for 14 days | 1% Tween 80 | [7] | |
| ATL801 | MB49 bladder cancer (WT, A2AAR-/-, A2BAR-/- mice) | Oncology | 1 µM (in 100 µL) | Peritumoral injection | Three times weekly | Not specified | [8] |
| MRS1754 | Diabetic nephropathy (STZ-induced) | Metabolic Disease | 1 mg/kg | Intraperitoneal (i.p.) | Daily for two weeks | Not specified | [9] |
| Polymicrobial sepsis (CLP model, ICR/CD-1 mice) | Inflammation | Not specified | Not specified | Single dose | Not specified | [10] | |
| B16-SIY melanoma | Oncology | 2 mg/kg | Intraperitoneal (i.p.) | Daily | 0.1% DMSO | [11] | |
| PSB1115 | B16-F10 melanoma | Oncology | 1 mg/kg | Peritumoral (p.t.) | Daily for four days | Phosphate-buffered saline | [12] |
| PBF-1129 | Various tumor models (lung, melanoma, colon, breast) | Oncology | Not specified | Not specified | Not specified | Not specified | [13] |
A2B Receptor Signaling Pathway
The A2B adenosine (B11128) receptor is a G-protein coupled receptor (GPCR) that can signal through multiple pathways, primarily involving Gs and Gq proteins. This dual signaling capacity allows it to elicit a wide range of cellular responses depending on the cell type and physiological context.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
- 6. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 12. varsitytutors.com [varsitytutors.com]
- 13. Intraperitoneal Injection in an Adult Mouse [protocols.io]
Application Note: High-Throughput Screening of A2B Adenosine Receptor Antagonists Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The A2B adenosine (B11128) receptor (A2BAR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of conditions, including inflammation, cancer, and cardiovascular diseases.[1] Unlike other adenosine receptor subtypes, the A2B receptor is typically activated under conditions of high adenosine concentrations, which are often associated with pathological states like ischemia and tissue injury. The A2B receptor primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] It can also couple to Gq proteins, stimulating phospholipase C (PLC) and leading to increases in intracellular calcium.[3] The development of selective A2B receptor antagonists is a key area of research for therapeutic intervention. This document provides detailed protocols for cell-based assays designed to identify and characterize A2B receptor antagonists.
A2B Receptor Signaling Pathway
The primary signaling cascade initiated by A2B receptor activation involves the Gs protein pathway. Agonist binding to the receptor induces a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[4]
Figure 1: A2B Receptor Gs Signaling Pathway.
Key Cell-Based Assays for Antagonist Screening
Several robust cell-based assays can be employed to screen for and characterize A2B receptor antagonists. The choice of assay often depends on the desired throughput, sensitivity, and the specific signaling pathway of interest.
-
cAMP Accumulation Assays: These are the most direct functional assays for Gs-coupled receptors. They measure the change in intracellular cAMP levels following receptor stimulation.
-
Calcium Mobilization Assays: Suitable for A2B receptors that couple to Gq proteins, or for engineered cell lines co-expressing a promiscuous G protein (e.g., Gα16) that links Gs-coupled receptors to the calcium pathway.[5]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a cAMP Response Element (CRE) to indirectly measure receptor activation.[6]
Experimental Protocols
Cell Line Selection and Culture
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for these assays.[7][8] These cells can be transiently or stably transfected to express the human A2B receptor.[9] For optimal results, a stable cell line expressing the A2B receptor is recommended to ensure consistent receptor expression levels.[10]
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., Hygromycin B) if using a stable cell line.[11][12]
-
Culture Conditions: 37°C in a humidified incubator with 5% CO2.
Protocol 1: Competitive Antagonist cAMP Assay (HTRF)
This protocol describes a competitive assay to determine the potency (IC50) of an antagonist by its ability to inhibit agonist-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human A2B receptor.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Agonist: NECA (5'-(N-Ethylcarboxamido)adenosine).
-
Phosphodiesterase (PDE) Inhibitor: Rolipram or IBMX to prevent cAMP degradation.[13][14]
-
Test Antagonists.
-
cAMP Detection Kit (e.g., HTRF, TR-FRET, or ELISA-based).
-
White, opaque 384-well microplates.
Workflow Diagram:
Figure 2: Workflow for a competitive cAMP HTRF assay.
Procedure:
-
Cell Plating: Seed A2B-expressing HEK293 cells into a white, opaque 384-well plate at a density of 5,000-10,000 cells/well. Incubate overnight.[15]
-
Agonist EC50 Determination (Preliminary Step): First, determine the dose-response curve for the agonist (NECA) to calculate its EC50 and EC80 values.
-
Assay Preparation: Gently wash the cells with Assay Buffer.
-
Antagonist Addition: Add the PDE inhibitor (e.g., 30 µM rolipram) and varying concentrations of the test antagonist to the wells.[15] Include a "no antagonist" control.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.[15]
-
Agonist Stimulation: Add the agonist (NECA) at a final concentration corresponding to its EC80 value.
-
Incubation: Incubate for 30 minutes at 37°C.[14]
-
Detection: Stop the reaction and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the HTRF ratio against the log of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
Protocol 2: Aequorin-Based Calcium Mobilization Assay
This assay is used for A2B receptors coupled to calcium signaling, often via a promiscuous G-protein like Gα16. It measures light emission from the photoprotein aequorin upon binding to intracellular calcium.[16][17]
Materials:
-
HEK293 cells co-expressing the A2B receptor, Gα16, and apoaequorin.[5]
-
Coelenterazine (B1669285) h (aequorin substrate).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Agonist (NECA) and test antagonists.
-
White, clear-bottom 96-well plates.
-
Luminometer with injection capabilities.
Procedure:
-
Cell Plating: Seed the engineered cells in a 96-well plate and incubate overnight.
-
Coelenterazine Loading: Remove the growth medium and incubate the cells with coelenterazine h (e.g., 5 µM) in assay buffer for 3-4 hours at room temperature, protected from light.[5]
-
Antagonist Pre-incubation: For antagonist mode, add the test compounds to the wells and incubate for 10-15 minutes at room temperature.[18]
-
Measurement: Place the plate in a luminometer. Inject the agonist (NECA) and measure the light emission (luminescence) immediately for 30-60 seconds to capture the peak response.[5]
-
Data Analysis: The antagonist's effect is measured as a reduction in the agonist-induced luminescence signal. Calculate IC50 values by plotting the percentage of inhibition against the antagonist concentration.
Protocol 3: CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a luciferase reporter gene linked to a cAMP Response Element (CRE).
Materials:
-
HEK293 cells co-transfected with an A2B receptor expression vector and a CRE-luciferase reporter vector.[12][19]
-
Agonist (NECA) and test antagonists.
-
Luciferase assay reagent (e.g., Bright-Glo™ or Dual-Glo®).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Transfection & Plating: Co-transfect HEK293 cells with the A2B receptor and CRE-luciferase plasmids. Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of the antagonist, followed shortly by the agonist (NECA) at its EC80 concentration.
-
Incubation: Incubate the cells for 4-6 hours to allow for reporter gene expression.[19]
-
Lysis and Detection: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Determine antagonist IC50 values by plotting the inhibition of agonist-induced luciferase expression against the antagonist concentration.
Data Presentation and Interpretation
Quantitative data from antagonist screening should be summarized to facilitate comparison. The primary metric for antagonist potency is the IC50 value, which is the concentration of antagonist required to inhibit 50% of the agonist-induced response.
Logic of Antagonist Potency Measurement:
A competitive antagonist will cause a rightward shift in the agonist's dose-response curve without affecting the maximum response. The degree of this shift is used to calculate the antagonist's potency (often expressed as a KB or Ki value). The IC50 value is dependent on the concentration of agonist used.
Figure 3: Logical flow for determining antagonist potency (IC50).
Table 1: Potency of Known A2B Receptor Antagonists in Cell-Based Assays
| Compound | Assay Type | Cell Line | Agonist Used | IC50 / Ki (nM) | Reference |
| PSB-1901 | cAMP Assay | hA2B-CHO | NECA | Ki: 0.0835, KB: 0.0598 | [20] |
| ISAM-140 | cAMP Assay | hA2B-HEK293 | NECA | Ki: 24.3 | [15] |
| CGS-15943 | cAMP HTRF | hA2B-HEK293 | NECA | IC50: 47 | [21] |
| MRS 1754 | Radioligand Binding | hA2B-HEK293 | N/A | KD: 1.13 | [22] |
| ZM 241385 | cAMP Assay | hA2B-HEK293 | NECA | Ki: 32 | [23] |
| PSB 603 | cAMP Assay | hA2B-HEK293 | NECA | Ki: 0.5 | [23] |
Note: IC50, Ki, KB, and KD are all measures of potency. Direct comparison should be made with caution as assay conditions vary.
Conclusion
The cell-based assays described provide a robust framework for the identification and characterization of A2B adenosine receptor antagonists. cAMP accumulation assays are the most direct and widely used method for this Gs-coupled receptor. The choice of detection technology (e.g., HTRF, aequorin, luciferase) can be tailored to meet specific throughput and instrumentation requirements. By following these detailed protocols, researchers can effectively screen compound libraries and advance the development of novel therapeutics targeting the A2B receptor.
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 3. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. angioproteomie.com [angioproteomie.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. | BioWorld [bioworld.com]
- 8. biocompare.com [biocompare.com]
- 9. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hACE2-HEK293 Stable Cell Line | Science Company | Labroots [labroots.com]
- 11. abeomics.com [abeomics.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aequorin functional assay for characterization of G-protein-coupled receptors: implementation with cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium Assay Kit (Luminometric) (ab112114) | Abcam [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. promega.com [promega.com]
- 20. A2B Adenosine Receptor Antagonists with Picomolar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Efficacy of A2B Receptor Antagonists in a 3D Breast Cancer Spheroid Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly utilized in cancer research as they more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. Breast cancer spheroids, for instance, replicate the cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers found in solid tumors. The A2B adenosine (B11128) receptor (A2BAR) has emerged as a promising therapeutic target in breast cancer, particularly in aggressive subtypes like triple-negative breast cancer (TNBC).[1] High expression of the A2BAR is associated with poorer prognoses.[1] Antagonism of this receptor has been shown to inhibit tumor growth and metastasis, making it a key area of investigation for novel anti-cancer therapies.[2][3]
This document provides detailed protocols for utilizing a breast cancer spheroid model to assess the efficacy of A2B receptor antagonists. It includes methodologies for spheroid formation, viability and apoptosis assays, and analysis of downstream signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of A2B receptor antagonists on breast cancer spheroids based on available research.
Table 1: Effect of A2B Receptor Antagonists on the Viability of Patient-Derived Breast Cancer Spheroids
| Antagonist | Concentration (µM) | Relative Cell Viability (%) (Mean ± SD) | Reference |
| Untreated Control | - | 100 | [4][5] |
| ISAM-140 | 12 | ~75 | [4][5] |
| ISAM-R56A | 12 | ~60 | [4][5] |
| ISAM-M89A | 12 | ~40* | [4][5] |
*Note: Values are estimated from graphical data presented in the source. The study measured relative cell viability using the Cell-Titer Glo assay after 4 days of treatment.[4][5]
Table 2: Effect of A2B Receptor Antagonists on the Growth of Patient-Derived Breast Cancer Spheroids
| Treatment | Concentration (µM) | Relative Spheroid Area (Day 6 vs. Day 1) | Reference |
| Untreated | - | Increase | [4][6] |
| ISAM-140 | 12 | Growth Inhibition | [4][6] |
| ISAM-R56A | 12 | Growth Inhibition | [4][6] |
| ISAM-M89A | 12 | Growth Inhibition | [4][6] |
*Note: The referenced study demonstrated a prevention of growth in patient-derived breast cancer spheroids when treated with A2BAR antagonists.[4][7]
Signaling Pathways and Experimental Workflow
A2B Receptor Signaling Pathway in Breast Cancer
The A2B adenosine receptor, upon activation by adenosine, can couple to Gs or Gq proteins, leading to the activation of downstream signaling cascades. In breast cancer cells, this can result in increased intracellular cAMP and Ca2+ levels.[8] These signaling events can influence the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[8]
Caption: A2B Receptor Signaling Pathway in Breast Cancer.
Experimental Workflow
The following diagram outlines the general workflow for evaluating an A2B receptor antagonist in a breast cancer spheroid model.
Caption: Experimental Workflow for A2B Antagonist Evaluation.
Experimental Protocols
Protocol 1: 3D Breast Cancer Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of breast cancer spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates. This method prevents cells from adhering to the plate surface, promoting cell-cell aggregation and spheroid formation.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture breast cancer cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine cell concentration and viability. Ensure cell viability is >90%.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells/well for MDA-MB-231).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
-
For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh medium.
Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability in 3D cultures.
Materials:
-
Pre-formed breast cancer spheroids in a 96-well ULA plate
-
A2B receptor antagonist stock solution
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the A2B receptor antagonist in complete culture medium.
-
Carefully remove half of the medium (50 µL) from each well containing a spheroid.
-
Add 50 µL of the antagonist dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer 100 µL from each well of the ULA plate to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Spheroid Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Pre-formed breast cancer spheroids in a 96-well ULA plate
-
A2B receptor antagonist stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 3D Assay reagent
-
Opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Treat spheroids with the A2B receptor antagonist as described in Protocol 2 (Steps 1-4).
-
Equilibrate the spheroid plate and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of medium in each well (e.g., 100 µL).
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Transfer 100 µL from each well to an opaque-walled 96-well plate.
-
Measure the luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 4: Western Blot Analysis of ERK Phosphorylation in Spheroids
This protocol describes the analysis of protein expression and phosphorylation status of key signaling molecules, such as ERK1/2, in treated spheroids.
Materials:
-
Treated spheroids
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, carefully aspirate the medium from the wells containing spheroids.
-
Wash the spheroids twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and pipette up and down to lyse the spheroids.
-
Transfer the lysates to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., GAPDH) for normalization.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. Adenosine A2B receptor blockade slows growth of bladder and breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The A2B adenosine receptor in MDA-MB-231 breast cancer cells diminishes ERK1/2 phosphorylation by activation of MAPK-phosphatase-1 | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying T Cell and NK Cell Activity Using A2B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing A2B receptor antagonists to investigate T cell and Natural Killer (NK) cell functions. The provided protocols and data facilitate the design and execution of experiments aimed at understanding the immunomodulatory role of the A2B adenosine (B11128) receptor in the context of cancer immunotherapy and other immunological research.
Introduction
Adenosine, a nucleoside that accumulates in the tumor microenvironment and sites of inflammation, is a potent immunosuppressive molecule. It exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2B receptor (A2BR) is a low-affinity adenosine receptor that is upregulated on various immune cells, including T cells and NK cells, in response to inflammatory signals and hypoxia.[1] Activation of the A2BR on these lymphocytes by high concentrations of adenosine leads to the suppression of their anti-tumor and pro-inflammatory functions.[2][3]
A2B receptor antagonists are small molecules that block the binding of adenosine to the A2BR, thereby preventing its immunosuppressive signaling.[4] This blockade can restore the effector functions of T cells and NK cells, making A2BR a promising target for cancer immunotherapy.[2][3] These antagonists can be valuable research tools to dissect the role of the A2B receptor in regulating immune responses.
Data Presentation
The following tables summarize the quantitative effects of A2B receptor antagonists on T cell and NK cell activity, as reported in preclinical studies.
Table 1: Effect of A2B Receptor Antagonists on T Cell Proliferation and Cytokine Production
| Antagonist | Cell Type | Assay | Adenosine Concentration | Antagonist Concentration | Outcome | Fold Change/Percentage Increase | Reference |
| ISAM-R56A | CD4+ T cells | Proliferation (CFSE) | 0.1 mM | 12 µM | Increased proliferation | ~2-fold | [1] |
| ISAM-R56A | CD8+ T cells | Proliferation (CFSE) | 0.1 mM | 12 µM | Increased proliferation | ~2.5-fold | [1] |
| ISAM-R56A | CD8+ T cells | IFNγ Production | Exogenous Adenosine | 12 µM | Increased IFNγ+ cells | Significant increase | [2] |
| ISAM-R56A | CD8+ T cells | Perforin Production | Exogenous Adenosine | 12 µM | Increased Perforin+ cells | Significant increase | [2] |
| PBF-1129 | CD8+ T cells | PD-1 Expression (Clinical Trial) | N/A | 40-320 mg daily | Decreased PD-1 expression | p=0.03 | [5][6] |
Table 2: Effect of A2B Receptor Antagonists on NK Cell Proliferation and Cytotoxicity
| Antagonist | Cell Type | Assay | Adenosine Concentration | Antagonist Concentration | Outcome | Fold Change/Percentage Increase | Reference |
| ISAM-R56A | NK cells | Proliferation (CFSE) | 0.1 mM | 12 µM | Increased proliferation | ~1.5-fold | [1] |
| MRS-1706 | NK cells | Cytotoxicity against OSCC cells | N/A | Not Specified | Increased cytotoxicity | Significant increase | [7] |
| A2BR Blockade | NK cells | Infiltration in tumors | N/A | Not Specified | Increased infiltration | Not Specified | [7] |
Signaling Pathways and Experimental Workflows
A2B Receptor Signaling Pathway in Lymphocytes
The A2B adenosine receptor is coupled to both Gs and Gq G-proteins.[8] Upon adenosine binding, these G-proteins activate distinct downstream signaling cascades that ultimately suppress T cell and NK cell effector functions. The following diagram illustrates the key signaling pathways.
Experimental Workflow for Assessing T Cell and NK Cell Activity
This workflow outlines the general steps for studying the effects of A2B receptor antagonists on T and NK cell function.
Experimental Protocols
Protocol 1: T Cell Proliferation Assay (CFSE-based)
This protocol measures the proliferation of T cells in response to stimulation in the presence or absence of an A2B receptor antagonist.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Human T-activator CD3/CD28 beads
-
Recombinant human IL-2
-
A2B receptor antagonist (e.g., ISAM-R56A)
-
Adenosine
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
96-well round-bottom plate
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Wash isolated PBMCs with PBS.
-
Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold culture medium and incubate for 5 minutes on ice.
-
Wash the cells three times with culture medium.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled PBMCs in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of cell suspension per well in a 96-well round-bottom plate.
-
Add 50 µL of culture medium containing the A2B receptor antagonist at the desired concentration (e.g., 12 µM ISAM-R56A). For control wells, add medium without the antagonist.
-
Add 50 µL of culture medium containing adenosine at the desired concentration (e.g., 0.1 mM). For control wells, add medium without adenosine.
-
-
T Cell Stimulation:
-
Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:2.
-
Add IL-2 to a final concentration of 100 IU/mL.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Staining for Flow Cytometry:
-
Harvest cells and wash with FACS buffer.
-
Stain with fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on lymphocyte, singlet, and then CD3+ T cell populations.
-
Within the CD4+ and CD8+ T cell gates, analyze the histogram of CFSE fluorescence to determine the percentage of proliferated cells (cells with diluted CFSE signal).
-
Protocol 2: NK Cell Degranulation Assay (CD107a Surface Expression)
This protocol assesses the cytotoxic potential of NK cells by measuring the surface expression of CD107a, a marker of degranulation, upon co-culture with target cells.
Materials:
-
PBMCs or isolated NK cells
-
Target cells (e.g., K562 cell line)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
A2B receptor antagonist
-
Adenosine
-
Fluorochrome-conjugated anti-CD107a antibody
-
Monensin (GolgiStop)
-
Brefeldin A (GolgiPlug)
-
FACS buffer
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD56)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Prepare Effector and Target Cells:
-
Isolate PBMCs or enrich for NK cells. Resuspend effector cells in culture medium.
-
Culture and harvest target cells (e.g., K562). Resuspend in culture medium.
-
-
Cell Co-culture and Treatment:
-
Add 1 x 10^5 effector cells to each well of a 96-well V-bottom plate.
-
Add the A2B receptor antagonist and adenosine at the desired concentrations.
-
Add fluorochrome-conjugated anti-CD107a antibody to each well.
-
Add target cells at an effector-to-target (E:T) ratio of 1:1.
-
-
Incubation:
-
Centrifuge the plate at 50 x g for 1 minute to facilitate cell-cell contact.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add Monensin and Brefeldin A to inhibit protein transport and allow for cytokine accumulation.
-
Incubate for an additional 3-5 hours.
-
-
Staining for Flow Cytometry:
-
Wash cells with FACS buffer.
-
Stain with fluorochrome-conjugated antibodies against NK cell surface markers (e.g., CD3, CD56) for 30 minutes at 4°C.
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on lymphocyte and singlet populations.
-
Identify NK cells as CD3-CD56+.
-
Within the NK cell gate, quantify the percentage of CD107a+ cells.
-
Protocol 3: Intracellular Cytokine Staining for T Cells
This protocol is for measuring the production of intracellular cytokines, such as IFNγ and perforin, by T cells.
Materials:
-
PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) or anti-CD3/CD28 beads
-
Brefeldin A and Monensin
-
A2B receptor antagonist
-
Adenosine
-
FACS buffer
-
Fixation/Permeabilization solution
-
Permeabilization buffer
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFNγ, anti-perforin)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment:
-
Seed 1 x 10^6 PBMCs per well in a 96-well U-bottom plate.
-
Add the A2B receptor antagonist and adenosine at the desired concentrations.
-
Stimulate the cells with a cell stimulation cocktail or anti-CD3/CD28 beads for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A and Monensin for the last 4 hours of incubation.
-
-
Surface Staining:
-
Harvest cells and wash with FACS buffer.
-
Stain with fluorochrome-conjugated antibodies for surface markers for 30 minutes at 4°C.
-
Wash cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in fixation/permeabilization solution and incubate for 20 minutes at 4°C.
-
Wash cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular cytokines.
-
Incubate for 30 minutes at 4°C.
-
Wash cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in FACS buffer and acquire samples on a flow cytometer.
-
Gate on lymphocyte, singlet, and then T cell populations (e.g., CD3+CD8+).
-
Quantify the percentage of cells positive for the cytokine of interest (e.g., IFNγ+, Perforin+).
-
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Co-inhibition of adenosine 2b receptor and programmed death-ligand 1 promotes the recruitment and cytotoxicity of natural killer cells in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring A2B Receptor Antagonism using a cAMP Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The A2B adenosine (B11128) receptor (A2BAR) is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological and pathophysiological processes, including inflammation, vasodilation, and cell growth.[1] Like other adenosine receptors, it is activated by the endogenous ligand adenosine. The A2B receptor is distinguished by its lower affinity for adenosine, becoming activated when adenosine concentrations are elevated, such as during inflammation or hypoxia.[2] Upon activation, the A2B receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[3][4] This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][5] The resulting increase in intracellular cAMP levels activates downstream effectors like Protein Kinase A (PKA), mediating the cellular response.[2][4] Given its role in disease, the A2B receptor is a target for therapeutic intervention, and assays to identify and characterize A2B antagonists are crucial for drug discovery.
This document provides a detailed protocol for measuring A2B receptor antagonism using a competitive cAMP assay, a common method for assessing the potency of antagonist compounds.
A2B Receptor Signaling Pathway
The canonical signaling pathway for the A2B receptor involves its interaction with Gs proteins to modulate cAMP levels. Antagonists block the binding of agonists like adenosine or synthetic agonists (e.g., NECA), thereby inhibiting this signaling cascade.
Caption: A2B receptor signaling pathway leading to cAMP production.
Experimental Protocol: A2B Antagonist cAMP Assay
This protocol describes a general method for determining the potency (IC50) of an A2B receptor antagonist using a homogeneous time-resolved fluorescence (HTRF) based cAMP assay. This is a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[6][7][8] The resulting signal is inversely proportional to the intracellular cAMP concentration.[7] Similar principles apply to other cAMP detection technologies like GloSensor™, which uses a luminescent biosensor.[9][10][11]
Materials:
-
Cell Line: HEK293 cells or CHO cells stably expressing the human A2B receptor.
-
Agonist: NECA (5'-(N-Ethylcarboxamido)adenosine) or another suitable A2B agonist.
-
Test Compounds: A2B receptor antagonists to be tested.
-
Control Antagonist: A known A2B antagonist such as PSB 603 or ZM 241385.
-
Assay Buffer: HBSS or other suitable buffer, supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.[12][13]
-
cAMP Assay Kit: A commercial kit such as LANCE™ Ultra cAMP Kit or Cisbio HTRF cAMP assay kit.[7][14]
-
Microplates: 384-well, low-volume, white microplates suitable for fluorescence/luminescence readings.
-
Plate Reader: An HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Antagonist Addition:
-
Prepare serial dilutions of the test antagonists and the reference antagonist in the assay buffer.
-
Dispense a small volume (e.g., 5 µL) of the antagonist solutions into the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).
-
-
Cell Dispensing and Pre-incubation:
-
Add the cell suspension (e.g., 5 µL) to the wells containing the antagonists.
-
Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonists to bind to the receptors.[15]
-
-
Agonist Stimulation:
-
Prepare the A2B agonist (e.g., NECA) at a concentration that elicits a submaximal response (typically the EC80 concentration, determined from a prior agonist dose-response experiment).[6]
-
Add the agonist solution (e.g., 5 µL) to all wells except for the negative control (basal) wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to stimulate cAMP production.[12][15]
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP assay kit, prepare the detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody).
-
Add the detection reagents to each well to lyse the cells and initiate the competitive binding reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.[17]
-
-
Data Acquisition:
-
Read the plate using an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).[18]
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data: Set the signal from the agonist-stimulated wells (in the absence of antagonist) as 100% stimulation and the signal from the basal wells (no agonist) as 0% stimulation.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
-
Experimental Workflow
The workflow for the A2B antagonist cAMP assay involves a series of sequential steps from cell preparation to data analysis.
Caption: Workflow for A2B receptor antagonist cAMP assay.
Data Presentation: Antagonist Potencies
The following table summarizes the potency (IC50 values) of several known A2B receptor antagonists determined using cAMP assays. These values can serve as a reference for qualifying the assay and validating results.
| Antagonist | Agonist Used for Stimulation | Cell Line | IC50 (nM) | Reference |
| XAC | NECA (10 µM) | HEK293 (endogenous) | ~100 | [9] |
| ZM 241385 | NECA (10 µM) | HEK293 (endogenous) | ~30-50 | [9] |
| PSB 603 | NECA (10 µM) | HEK293 (endogenous) | ~1 | [9] |
| MRS 1706 | NECA | Rat Cardiac Fibroblasts | ~100-1000 | [3] |
| MRS 1754 | NECA | HEK293 | 5000 | [19] |
| CGS-15943 | NECA (1000 nM) | HEK293 | 47 | [19] |
Note: IC50 values can vary depending on the specific assay conditions, such as agonist concentration, cell density, and incubation times.
Conclusion
The cAMP functional assay is a robust and reliable method for screening and characterizing antagonists of the A2B adenosine receptor. By following a standardized protocol and using appropriate controls, researchers can obtain reproducible potency data essential for advancing drug discovery programs targeting the A2B receptor. The choice of cAMP detection technology can be adapted based on available instrumentation and throughput requirements, with HTRF and bioluminescence-based methods being highly suitable for high-throughput screening.
References
- 1. innoprot.com [innoprot.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells [frontiersin.org]
- 5. The A2b adenosine receptor mediates cAMP responses to adenosine receptor agonists in human intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. promega.com [promega.com]
- 12. blossombio.com [blossombio.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. revvity.com [revvity.com]
- 15. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. bioline.ru [bioline.ru]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols: A2B Receptor Antagonists in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for Combination Therapy
The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine (B11128), which acts as a potent immunosuppressive molecule.[1][2][3] Adenosine, generated from the breakdown of adenosine triphosphate (ATP) by ectoenzymes like CD39 and CD73, signals through four G-protein coupled receptors: A1, A2A, A2B, and A3.[2][4] The A2B receptor (A2BR), in particular, is often overexpressed in various cancer cells and immune cells within the TME.[5] Activation of A2BR signaling promotes tumor proliferation, angiogenesis, metastasis, and crucially, fosters an immunosuppressive landscape by expanding myeloid-derived suppressor cells (MDSCs), promoting tolerogenic dendritic cells, and inhibiting T-cell responses.[4][6]
Immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment by reinvigorating the patient's immune system to attack tumor cells.[2][7] However, a significant number of patients do not respond to ICI monotherapy. The adenosinergic pathway is a key resistance mechanism. High adenosine levels in the TME counteract the effects of ICIs by suppressing the very T-cells that checkpoint blockade aims to activate.
Therefore, combining A2B receptor antagonists with checkpoint inhibitors presents a synergistic therapeutic strategy. By blocking the immunosuppressive signals mediated by adenosine, A2B antagonists can remodel the TME to be more favorable for an anti-tumor immune response, thereby enhancing the efficacy of checkpoint inhibitors.[3][6][8] This combination aims to simultaneously release the brakes on T-cell activation (via ICIs) and remove the suppressive "adenosine shield" (via A2BR antagonists).
Signaling Pathways and Mechanism of Action
A2B Receptor Signaling Pathway
The A2B receptor is coupled to Gαs and Gαi proteins.[4] Its activation, typically under conditions of high adenosine concentration found in the TME, leads to the accumulation of cyclic AMP (cAMP). This initiates a cascade through Protein Kinase A (PKA) and cAMP response element-binding protein (CREB), resulting in the transcription of genes that promote immunosuppression, tumor growth, and angiogenesis, such as VEGF and IL-8.[5]
Combined Blockade of A2BR and PD-1 Pathways
Checkpoint inhibitors like anti-PD-1 antibodies work by blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, which otherwise leads to T-cell exhaustion.[7] By combining this with an A2BR antagonist, the adenosine-mediated suppression of T-cell function, proliferation, and cytokine production is simultaneously lifted, leading to a more robust anti-tumor immune response.
Application Notes: Preclinical and Clinical Data
Several A2B receptor antagonists, both selective (e.g., PBF-1129, TT-4) and dual A2A/A2B antagonists (e.g., AB928), are under investigation in combination with checkpoint inhibitors.
Summary of Preclinical Efficacy
Preclinical studies in various murine cancer models have demonstrated that combining A2BR antagonists with checkpoint inhibitors results in superior anti-tumor activity compared to either agent alone.
| Model | A2BR Antagonist | Checkpoint Inhibitor | Key Findings | Reference |
| CT-26 Colon Cancer | TT-4 | Anti-CTLA-4 | Greater tumor growth suppression with combination therapy. | [9] |
| Lewis Lung Carcinoma | PBF-1129 | Anti-PD-1 | Combination enhanced efficacy, alleviated metabolic stress in TME, and increased IFN-γ production. | [3][10] |
| Multiple Tumor Models | PBF-1129 / PSB-603 | N/A (Monotherapy) | Decreased accumulation of CD11b+Gr1+ MDSCs and reduced expression of CD73. | [3] |
| Melanoma | PSB1115 | Dacarbazine (Chemo) | Combination was more effective in suppressing tumor growth than either agent alone. | [8] |
| AT-3-OVA | AB928 (Dual A2A/A2B) | Doxorubicin (Chemo) | Significant reduction in tumor growth rate compared to chemotherapy alone. | [11] |
Summary of Clinical Trials
Clinical investigations are ongoing to determine the safety, tolerability, and efficacy of this combination strategy in cancer patients.
| A2BR Antagonist | Checkpoint Inhibitor | Phase | Cancer Type | Key Findings & Status | Identifier |
| PBF-1129 | Nivolumab (Anti-PD-1) | Phase Ib | Non-Small Cell Lung Cancer (NSCLC) | Evaluating safety, tolerability, and efficacy. Planned after Phase I of PBF-1129 monotherapy showed it was safe and tolerable. | NCT05234307[12] |
| AB928 (Dual A2A/A2B) | AB122 (Anti-PD-1) | Phase I/Ib | Various Advanced Tumors | Combination was well-tolerated. Disease control rate of 43% in a heavily pretreated population. | NCT03629756[1][13] |
| AB928 (Dual A2A/A2B) | AB122 (Anti-PD-1) + Radiotherapy | Phase II | Rectal Cancer | Evaluating efficacy of the combination with short-course radiotherapy. | PANTHER Study[14] |
| PBF-1129 | Monotherapy | Phase I | Metastatic NSCLC | Determined to be safe and tolerable. Recommended Phase 2 Dose (RP2D) identified as 360 mg daily. Showed pharmacologic efficacy by reducing CD39 and CD73 expression on APCs. | NCT03274479[3][10][15][16] |
Experimental Protocols
The following protocols provide a framework for evaluating the combination of A2B receptor antagonists and checkpoint inhibitors.
In Vitro cAMP Accumulation Assay
This assay is used to functionally assess the antagonistic activity of a test compound on the A2B receptor by measuring its ability to inhibit agonist-induced cAMP production.
Protocol:
-
Cell Culture: Seed HEK-293 cells stably expressing the human A2B receptor into 96-well plates and grow to confluency.[17][18]
-
Pre-incubation: Wash cells with a buffer (e.g., Tyrode's buffer) and pre-incubate for 10-20 minutes at 37°C with a phosphodiesterase (PDE) inhibitor like papaverine (B1678415) (1 mM) or IBMX to prevent cAMP degradation.[18]
-
Antagonist Addition: Add the A2BR antagonist test compound at a range of concentrations to the appropriate wells. Include a vehicle control. Incubate for 10-20 minutes.
-
Agonist Stimulation: Add a fixed concentration of an adenosine receptor agonist (e.g., 100 nM NECA) to stimulate cAMP production.[17]
-
Incubation: Incubate the plate for 5-15 minutes at 37°C.[18]
-
Lysis and Measurement: Stop the reaction by adding a lysis buffer or acid (e.g., trichloro-acetic acid).[18] Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration. Calculate the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced cAMP response.
In Vivo Murine Syngeneic Tumor Model
This protocol evaluates the anti-tumor efficacy of an A2BR antagonist in combination with a checkpoint inhibitor in an immunocompetent mouse model.
Protocol:
-
Tumor Inoculation: Subcutaneously inject a suspension of syngeneic tumor cells (e.g., 5 x 10⁵ MC38 or CT-26 cells) into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).[19]
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 50-100 mm³. Randomize mice into four treatment groups: (1) Vehicle + Isotype control, (2) A2BR antagonist + Isotype control, (3) Vehicle + Anti-PD-1 antibody, (4) A2BR antagonist + Anti-PD-1 antibody.
-
Treatment Administration:
-
Monitoring: Measure tumor dimensions with a digital caliper every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.[19] Monitor animal body weight and general health.
-
Endpoint and Tissue Collection: Continue the experiment for a predefined duration or until tumors in the control group reach the endpoint size (e.g., 1,500 mm³).[19] At the endpoint, euthanize the mice and harvest tumors and lymphoid organs (spleen, draining lymph nodes) for further analysis.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth between groups.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol is for characterizing the immune cell populations within the TME following treatment to understand the immunological mechanism of action.
Protocol:
-
Tumor Processing: Harvest tumors from euthanized mice (from Protocol 4.2). Mince the tissue finely and digest using an enzymatic cocktail (e.g., Collagenase D, DNase I) in RPMI media for 30-60 minutes at 37°C.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Staining:
-
Aliquot approximately 1-2 x 10⁶ cells per sample.
-
Perform a surface stain using a cocktail of fluorescently-labeled antibodies. A typical panel might include: CD45 (leukocytes), CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), FoxP3 (regulatory T-cells), CD11b and Gr-1 (MDSCs).
-
For intracellular targets like IFN-γ or Granzyme B, first perform the surface stain, then fix and permeabilize the cells using a dedicated kit before adding the intracellular antibodies.
-
-
Data Acquisition: Acquire the stained samples on a multi-color flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate on specific cell populations. Quantify the percentage and absolute number of key immune subsets (e.g., CD8+ T-cells, regulatory T-cells, MDSCs) within the CD45+ leukocyte gate. Compare the immune profiles across the different treatment groups.
References
- 1. arcusbio.com [arcusbio.com]
- 2. Targeting Adenosine Receptor Signaling in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Frontiers | Immune Checkpoint Inhibitors: Cardiotoxicity in Pre-clinical Models and Clinical Studies [frontiersin.org]
- 8. Targeting the adenosine A2b receptor in the tumor microenvironment overcomes local immunosuppression by myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Phase II Study to Test the Efficacy of AB928 (Dual Adenosine Receptor Antagonist) and AB122 (a PD1 Checkpoint Inhibitor) in Combination With Short Course Radiotherapy and Consolidation Chemotherapy for Rectal Cancer (PANTHER) | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Host A2B Adenosine Receptors Promote Carcinoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ichor.bio [ichor.bio]
Application Notes and Protocols for In Vivo Imaging of A2B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vivo imaging of A2B adenosine (B11128) receptor (A2BAR) antagonists. The A2B receptor, a G protein-coupled receptor, is a promising therapeutic target in various pathologies, including cancer, inflammation, and fibrosis, due to its upregulation in diseased tissues. In vivo imaging techniques are crucial for the non-invasive study of A2B receptor expression, receptor occupancy by antagonist drugs, and for monitoring therapeutic efficacy.
Introduction to A2B Receptor Imaging
The A2B adenosine receptor is typically expressed at low levels in most tissues under normal physiological conditions. However, its expression is significantly upregulated in response to tissue stress and injury, such as hypoxia and inflammation. This differential expression makes the A2B receptor an attractive target for diagnostic imaging and targeted therapies. In vivo imaging allows for the longitudinal and quantitative assessment of A2B receptor dynamics in living organisms. The primary imaging modalities employed for this purpose are Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Fluorescence Imaging.
A2B Receptor Signaling Pathways
Understanding the signaling pathways of the A2B receptor is fundamental to interpreting the results of in vivo imaging studies. The A2B receptor is known to couple to multiple G proteins, primarily Gs and Gq, and to a lesser extent Gi, leading to the activation of various downstream signaling cascades.
Activation of the Gs protein stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, influencing gene expression, cell growth, and inflammation.
Coupling to the Gq protein activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These pathways are involved in processes such as cell proliferation and cytokine release. The diagram below illustrates these principal signaling pathways.
Experimental Workflow for In Vivo Imaging
A generalized experimental workflow is applicable across the different imaging modalities for studying A2B receptor antagonists. This workflow encompasses animal model selection, imaging agent administration, image acquisition, and data analysis.
Positron Emission Tomography (PET) Imaging
PET is a highly sensitive and quantitative imaging modality that utilizes radiotracers labeled with positron-emitting isotopes. Several PET radioligands targeting the A2B receptor have been developed, allowing for the non-invasive quantification of receptor density and occupancy.
PET Radioligands for A2B Receptor
A number of antagonists have been radiolabeled for PET imaging of the A2B receptor. The table below summarizes the binding affinities of some of these compounds.
| Radiotracer | Precursor Compound | Radionuclide | Ki (nM) for human A2B | Selectivity over A1/A2A/A3 | Reference |
| [18F]9 | Pyridopyrimidine-2,4-dione derivative | 18F | 2.51 | High vs A1, A2A, A3 | [1][2] |
| [11C]-4 | Triazinobenzimidazole derivative | 11C | N/A | High | [3][4] |
N/A: Data not available in the searched literature.
Protocol: In Vivo PET/CT Imaging with [18F]9 in a Murine Cancer Model
This protocol describes a typical procedure for PET/CT imaging of A2B receptor expression in a xenograft mouse model of cancer using the antagonist radiotracer [18F]9.
Materials:
-
[18F]9 radiotracer
-
Tumor-bearing mice (e.g., subcutaneous xenografts of a high A2B-expressing cancer cell line)
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer)
-
Small animal PET/CT scanner
-
Tail vein catheter
-
Heating pad to maintain body temperature
-
Saline solution
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours before imaging to reduce background signal.
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the scanner bed, which is equipped with a heating pad to maintain body temperature at 37°C.
-
Insert a catheter into the tail vein for radiotracer injection.
-
-
Image Acquisition:
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Administer a bolus injection of [18F]9 (typically 3.7-7.4 MBq) via the tail vein catheter.
-
Immediately start a dynamic PET scan for 60-90 minutes.
-
Alternatively, for static imaging, acquire a 10-20 minute scan at a specific time point post-injection (e.g., 60 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the CT images over the tumor, muscle, and other organs of interest.
-
Quantify the radioactivity concentration in each ROI from the PET images.
-
Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
-
Calculate the tumor-to-muscle (T/M) ratio to assess the specificity of the tracer uptake.
-
-
Ex Vivo Biodistribution (for validation):
-
At the end of the imaging session, euthanize the mouse.
-
Dissect the tumor and other organs of interest.
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue to validate the in vivo PET data.
-
Quantitative Data from PET Studies
The following table summarizes available quantitative data from a preliminary PET study with [18F]9 in healthy mice.[5][6]
| Organ | Uptake (%ID/g) at 30 min p.i. | Uptake (%ID/g) at 60 min p.i. |
| Blood | ~1.5 | ~1.0 |
| Heart | ~2.0 | ~1.5 |
| Lungs | ~2.5 | ~1.8 |
| Liver | ~4.0 | ~3.5 |
| Kidneys | ~3.0 | ~2.5 |
| Spleen | ~1.8 | ~1.2 |
| Muscle | ~1.0 | ~0.8 |
| Brain | ~0.5 | ~0.3 |
Data are approximate values derived from published graphs and are for illustrative purposes.
Single-Photon Emission Computed Tomography (SPECT) Imaging
SPECT is another nuclear imaging technique that uses gamma-emitting radionuclides. While PET generally offers higher sensitivity and resolution, SPECT can be a viable alternative, particularly with the availability of long-lived isotopes. The development of specific SPECT radioligands for the A2B receptor is an active area of research.
Protocol: General Approach for In Vivo SPECT/CT Imaging
While a specific, well-characterized SPECT radioligand for the A2B receptor is not yet widely established in the literature, a general protocol for SPECT/CT imaging of a receptor antagonist can be outlined. This protocol would be applicable once a suitable radiotracer, for instance, labeled with Technetium-99m (99mTc) or Iodine-123 (123I), becomes available.
Materials:
-
99mTc or 123I-labeled A2B receptor antagonist
-
Animal model of interest
-
Anesthesia system
-
Small animal SPECT/CT scanner
-
Tail vein catheter
-
Heating pad
Procedure:
-
Animal Preparation:
-
Follow the same animal preparation steps as for PET imaging (fasting, anesthesia, temperature maintenance).
-
-
Image Acquisition:
-
Administer the SPECT radiotracer (typically 18-37 MBq) via tail vein injection.
-
Acquire SPECT images at various time points post-injection (e.g., 1, 4, and 24 hours) to determine the optimal imaging window.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT images and co-register them with the CT images.
-
Draw ROIs and quantify tracer uptake in %ID/g.
-
Analyze the target-to-background ratios to evaluate specific binding.
-
Fluorescence Imaging
In vivo fluorescence imaging is a non-invasive technique that detects fluorescent probes. It is particularly useful for preclinical studies due to its high sensitivity, cost-effectiveness, and lack of ionizing radiation. Several fluorescent antagonists for the A2B receptor have been developed.
Fluorescent Probes for A2B Receptor
| Probe | Fluorophore | Ki (nM) for human A2B | Excitation/Emission (nm) | Reference |
| PSB-12105 | BODIPY | 0.2-2 | ~500 / ~510 | [7] |
| PSB603-BY630 | BY630 (red-emitting) | 18.3 | N/A | [8] |
N/A: Data not available in the searched literature.
Protocol: In Vivo Fluorescence Imaging in a Murine Inflammation Model
This protocol outlines a general procedure for in vivo fluorescence imaging of A2B receptor expression in a mouse model of localized inflammation using a fluorescently labeled antagonist.
Materials:
-
Fluorescently labeled A2B receptor antagonist (e.g., PSB-12105)
-
Mice with induced localized inflammation (e.g., carrageenan-induced paw edema)
-
Control mice without inflammation
-
In vivo fluorescence imaging system (e.g., IVIS)
-
Anesthesia system
-
Tail vein catheter
Procedure:
-
Animal Preparation:
-
Induce inflammation in the experimental group of mice according to the specific model protocol.
-
Anesthetize both the inflamed and control mice.
-
-
Probe Administration:
-
Administer the fluorescently labeled antagonist via intravenous injection. The optimal dose needs to be determined empirically.
-
-
Image Acquisition:
-
Place the anesthetized mouse in the fluorescence imaging system.
-
Acquire images at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Acquire images at multiple time points post-injection to determine the time of maximal signal-to-background ratio.
-
-
Image Analysis:
-
Draw ROIs over the inflamed tissue and a corresponding contralateral region in the same animal, as well as in the control animals.
-
Quantify the fluorescence intensity (e.g., in radiant efficiency).
-
Calculate the target-to-background ratio.
-
-
Ex Vivo Validation:
-
After the final imaging time point, euthanize the animals and dissect the inflamed and control tissues.
-
Image the dissected tissues ex vivo to confirm the in vivo signal localization.
-
Homogenize the tissues and measure the fluorescence to quantify probe accumulation.
-
Conclusion
In vivo imaging techniques are powerful tools for the preclinical evaluation of A2B receptor antagonists. PET imaging currently offers the most quantitative data, with specific radioligands like [18F]9 showing promise for assessing receptor expression and occupancy. While SPECT and fluorescence imaging are also valuable modalities, further development of specific probes and detailed in vivo protocols is needed to fully harness their potential for A2B receptor research. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo imaging studies to accelerate the development of novel A2B receptor-targeted therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward PET imaging of A2B adenosine receptors: a carbon-11 labeled triazinobenzimidazole tracer: Synthesis and imaging of a new A2B PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward PET imaging of A2B adenosine receptors: a carbon-11 labeled triazinobenzimidazole tracer [iris.cnr.it]
- 5. Development of a Radiofluorinated Adenosine A2B Receptor Antagonist as Potential Ligand for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Radiofluorinated Adenosine A2B Receptor Antagonist as Potential Ligand for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent-Labeled Selective Adenosine A2B Receptor Antagonist Enables Competition Binding Assay by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel and selective fluorescent ligand for the study of adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing A2B Receptor Antagonist Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of A2B receptor antagonists for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the A2B adenosine (B11128) receptor (A2BAR) and what is its function?
The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine.[1][2] Unlike other adenosine receptors, the A2B receptor has a lower affinity for adenosine and is thought to be primarily activated under conditions where extracellular adenosine levels are high, such as during inflammation, hypoxia, or cell stress.[3][4] A2BAR activation is involved in a wide range of physiological and pathophysiological processes, including inflammation, angiogenesis, and fibrosis.[3][5][6]
Q2: How do A2B receptor antagonists work?
A2B receptor antagonists are compounds that bind to the A2B receptor but do not activate it. Instead, they block adenosine from binding and initiating the receptor's signaling cascade.[7] This inhibition can help to reduce inflammatory responses and other effects mediated by A2B receptor activation, making these antagonists promising therapeutic agents for conditions like asthma, cancer, and diabetes.[3][7][8]
Q3: What are the key signaling pathways activated by the A2B receptor?
The A2B receptor couples to several G proteins, primarily Gs and Gq.[1][5]
-
Gs coupling: This is the most common pathway, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA).[9][10]
-
Gq coupling: This pathway activates Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) levels and the activation of Protein Kinase C (PKC).[5]
These pathways can be activated simultaneously, allowing for complex regulation of cellular functions.[5]
A2B Receptor Signaling Pathways
Q4: What is the difference between IC50, Ki, and pA2 values for an antagonist?
-
IC50 (Half maximal inhibitory concentration): This is the concentration of an antagonist that inhibits the response to a fixed concentration of an agonist by 50%. IC50 values are highly dependent on the experimental conditions, especially the agonist concentration used.[11]
-
Ki (Inhibition constant): This is the dissociation constant of the antagonist from the receptor. It is a measure of the antagonist's binding affinity and is an absolute value that is not dependent on the agonist concentration. It can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
pA2: This value, derived from a Schild analysis, is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[11][12] It is considered a more accurate measure of antagonist potency for competitive antagonists.[11]
Data Presentation: A2B Receptor Antagonist Potency
The following table summarizes the binding affinities and functional potencies of several common A2B receptor antagonists. Note that values can vary depending on the cell type and assay conditions.
| Antagonist | Chemical Class | Species | Ki (nM) | Assay Type | Reference |
| CVT-6883 | Xanthine | Human | 22 | Radioligand Binding | [13] |
| PSB-603 | Xanthine | Human | 52 | Radioligand Binding | [1] |
| MRE-2029-F20 | Pyrazolyl-xanthine | Human | 2.8 | Radioligand Binding | [13][14] |
| PSB-1115 | Non-xanthine | Human | 130 | Radioligand Binding | [15] |
| PSB-1901 | Xanthine-sulfonamide | Human | 0.0835 | Radioligand Binding | [16] |
| Theophylline | Xanthine | Human | 9000 | Radioligand Binding | [13] |
Experimental Protocols
Protocol: Determining Antagonist Potency (IC50) in a cAMP Functional Assay
This protocol outlines a method to determine the IC50 value of an A2B receptor antagonist by measuring its ability to inhibit agonist-induced cAMP production.
1. Materials:
-
Cells endogenously expressing or transfected with the A2B receptor (e.g., HEK293-A2B cells).
-
A2B receptor agonist (e.g., NECA).
-
A2B receptor antagonist of interest.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).[15][17]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
2. Agonist EC80 Determination (Preliminary Experiment):
-
Objective: To find the agonist concentration that produces 80% of the maximal response (EC80). This concentration will be used to stimulate the cells in the antagonist assay. Using the EC80 provides a good assay window while minimizing shifts in antagonist IC50 values.[18][19][20]
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the agonist (e.g., NECA) in assay buffer.
-
Treat the cells with the different agonist concentrations for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using your chosen detection kit.
-
Plot the cAMP response against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax. Calculate the EC80 value from this curve.
-
3. Antagonist IC50 Determination:
-
Objective: To determine the concentration of antagonist required to inhibit the agonist-induced response by 50%.
-
Procedure:
-
Plate cells in a 96-well plate.
-
Prepare a serial dilution of your antagonist in assay buffer.
-
Pre-incubate the cells with the antagonist dilutions (or vehicle control) for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.[20]
-
Add the pre-determined EC80 concentration of the agonist to all wells (except for the basal/unstimulated control).
-
Incubate for the same duration as in the agonist EC80 experiment.
-
Lyse the cells and measure intracellular cAMP levels.
-
Calculate the percent inhibition for each antagonist concentration relative to the agonist-only control.
-
Plot the percent inhibition against the log of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for Antagonist Concentration Optimization
Troubleshooting Guide
Q5: My antagonist shows no effect, even at high concentrations. What could be the problem?
-
Issue with the Antagonist:
-
Solubility: Ensure the antagonist is fully dissolved in the assay buffer. Check for precipitation.
-
Stability: The compound may be unstable under experimental conditions (e.g., light-sensitive, degrades in aqueous solution).
-
Purity: Verify the purity of the antagonist compound. Impurities could interfere with the assay.
-
-
Issue with the Assay System:
-
Receptor Expression: Confirm that your cells are expressing the A2B receptor at sufficient levels. Low receptor expression may require very high agonist concentrations for stimulation, making it difficult for the antagonist to compete.
-
Agonist Concentration: The agonist concentration used may be too high (e.g., at Emax), making it difficult for a competitive antagonist to inhibit the signal. Re-evaluate the agonist's EC80.
-
Cell Health: Ensure cells are healthy and responsive. Check the response of your positive controls.
-
Q6: I'm seeing high variability between my replicate wells. How can I improve my assay precision?
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
-
Cell Plating: Make sure cells are evenly distributed in the wells. Inconsistent cell numbers will lead to variable results.
-
Mixing: Gently mix the plate after adding reagents to ensure even distribution without disturbing the cell monolayer.
-
Edge Effects: The outer wells of a plate can be prone to evaporation. Consider not using the outermost wells for critical measurements or ensure proper humidification during incubation.
Q7: My IC50 value is very different from the published Ki value. Why is this?
This is a common observation. The IC50 is dependent on the agonist concentration used, whereas the Ki is a constant.[21] A high agonist concentration will require a higher antagonist concentration to achieve 50% inhibition, thus increasing the apparent IC50. You can use the Cheng-Prusoff equation to convert your IC50 to a Ki, which allows for better comparison with literature values:
Ki = IC50 / (1 + ([Agonist] / EC50 of Agonist))
Where:
-
[Agonist] is the concentration of agonist used in your experiment.
-
EC50 of Agonist is the half-maximal effective concentration of your agonist, determined from your dose-response curve.
Troubleshooting Decision Tree
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are A2bR antagonists and how do they work? [synapse.patsnap.com]
- 8. Discovery and optimization of potent and selective functional antagonists of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 11. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A2B Adenosine Receptor Antagonists with Picomolar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. researchgate.net [researchgate.net]
- 19. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
a2b receptor antagonist 2 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with A2B receptor antagonists. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for A2B receptor antagonists?
A1: Proper storage is crucial to maintain the stability and activity of A2B receptor antagonists. General guidelines are provided below, but it is always recommended to consult the product-specific datasheet for optimal storage conditions.
Q2: My A2B receptor antagonist is not dissolving properly. What should I do?
A2: Many A2B receptor antagonists exhibit poor aqueous solubility.[1] If you are experiencing solubility issues, consider the following:
-
Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions.[2] For aqueous buffers, the addition of a small percentage of an organic solvent or a surfactant may be necessary.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Fresh Solvent: Use newly opened, high-purity solvents to avoid issues with hygroscopic solvents like DMSO, which can absorb moisture and affect solubility.[2]
Q3: How many times can I freeze and thaw my A2B receptor antagonist stock solution?
A3: Repeated freeze-thaw cycles can lead to degradation of the compound and the introduction of moisture into the stock solution.[2][3] It is best practice to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[2][3] While some compounds may be stable for a limited number of cycles, it is generally recommended to avoid more than 3-5 cycles.[4][5][6]
Stability and Storage Conditions
Proper handling and storage are critical for ensuring the integrity and performance of A2B receptor antagonists in your experiments. The following tables summarize recommended storage conditions and provide stability data for representative compounds.
| Compound Type | Solid/Powder Storage | Stock Solution Storage | Shipping Condition |
| General A2B Antagonists | Store at -20°C for up to 3 years.[7] | Store at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] Protect from light.[2][3] | Shipped with blue ice or at ambient temperature for powders.[7] |
| A2B receptor antagonist 1 | Store at -20°C. | Store at -80°C for up to 6 months or -20°C for up to 1 month. | Shipped with blue ice. |
| A2B receptor antagonist 2 | Store at 4°C, sealed, away from moisture and light.[2] | Store at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] Protect from light.[2][3] | Room temperature in continental US; may vary elsewhere.[2] |
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
In Vitro Assays
Q4: I am observing a low or inconsistent signal-to-noise ratio in my cAMP assay when testing an A2B receptor antagonist. What could be the cause?
A4: A low signal-to-noise ratio in a cAMP assay can be due to several factors:
-
Suboptimal Cell Density: Too few or too many cells can lead to inconsistent results.
-
Inappropriate Agonist Concentration: The concentration of the stimulating agonist (e.g., NECA) may be too high or too low.
-
Cell Line Issues: The cell line may have low or variable expression of A2B receptors.
-
Reagent Degradation: cAMP standards or detection reagents may have degraded.
-
Assay Interference: The antagonist compound itself may interfere with the assay technology (e.g., fluorescence or luminescence).
Solutions:
-
Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal cell number per well.
-
Agonist Dose-Response Curve: Run a full dose-response curve for the agonist to determine the EC80 concentration for antagonist testing.
-
Receptor Expression Analysis: Verify A2B receptor expression levels in your cell line using methods like qPCR or radioligand binding.
-
Use Fresh Reagents: Prepare fresh cAMP standards and ensure detection reagents are within their expiration date.[8]
-
Control for Assay Interference: Run a control experiment to assess if the antagonist interferes with the assay signal in the absence of cells or agonist.
Q5: My radioligand binding assay shows high non-specific binding. How can I reduce it?
A5: High non-specific binding can obscure the specific binding signal. Here are some common causes and solutions:
-
Radioligand Concentration Too High: An excessively high concentration of the radioligand can lead to increased non-specific binding.
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound radioligand.
-
Hydrophobic Interactions: The radioligand or test compound may be sticking to the filter plates or other assay components.
-
Low Receptor Expression: If the receptor density in your membrane preparation is low, the specific binding signal may be weak compared to the non-specific binding.
Solutions:
-
Optimize Radioligand Concentration: Use a concentration of radioligand that is at or below its Kd for the receptor.
-
Increase Wash Steps: Increase the number and/or volume of washes with ice-cold buffer.
-
Pre-treat Plates: Pre-treating filter plates with a blocking agent like polyethyleneimine (PEI) can reduce non-specific binding.
-
Use High-Affinity Radioligand: Select a radioligand with high affinity and specificity for the A2B receptor.
-
Enrich Receptor Source: Use a cell line with higher A2B receptor expression or prepare enriched membrane fractions.
Experimental Protocols & Workflows
A2B Receptor Signaling Pathway
The A2B adenosine (B11128) receptor is a G protein-coupled receptor (GPCR) that can couple to both Gs and Gq proteins.[9] Activation of these pathways leads to downstream signaling cascades that regulate various cellular responses.
Caption: A2B Receptor Signaling Pathways.
Workflow for Assessing Antagonist Stability
This workflow outlines the key steps for evaluating the chemical stability of an A2B receptor antagonist.
References
- 1. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine receptor antagonist 4 | Adenosine Receptor | TargetMol [targetmol.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of A2B Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of A2B receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of many A2B receptor antagonists?
A1: The poor oral bioavailability of A2B receptor antagonists often stems from a combination of factors related to their physicochemical properties. Many antagonists, particularly those with a xanthine (B1682287) scaffold, exhibit low aqueous solubility, which limits their dissolution in the gastrointestinal (GI) tract.[1] Poor membrane permeability, susceptibility to first-pass metabolism in the gut wall and liver, and potential efflux by transporters like P-glycoprotein can further reduce the fraction of the administered dose that reaches systemic circulation.[2]
Q2: What are the main strategies to improve the oral bioavailability of A2B receptor antagonists?
A2: There are two primary approaches to enhance the oral bioavailability of A2B receptor antagonists:
-
Formulation-based strategies: These methods aim to improve the dissolution rate and apparent solubility of the drug without altering its chemical structure. Key techniques include particle size reduction (micronization and nanosuspension), solid dispersions, and lipid-based formulations.[3]
-
Medicinal chemistry approaches: These strategies involve modifying the chemical structure of the antagonist to improve its physicochemical and pharmacokinetic properties. This includes prodrug synthesis and structural modifications to enhance solubility and/or permeability.
Q3: How do I select the most appropriate strategy for my specific A2B receptor antagonist?
A3: The choice of strategy depends on the specific properties of your compound. A thorough physicochemical characterization is the first step.
-
For compounds with dissolution rate-limited absorption (BCS Class II), formulation strategies like nanosuspensions or solid dispersions are often effective.
-
If poor permeability is the primary issue (BCS Class III), a prodrug approach targeting active transporters in the gut may be beneficial.
-
For compounds with both poor solubility and poor permeability (BCS Class IV), a combination of formulation and medicinal chemistry approaches might be necessary.
Troubleshooting Guides
Issue 1: Low and Variable In Vitro Dissolution Rate
Problem: My A2B receptor antagonist shows a very low and inconsistent dissolution profile in standard aqueous media (e.g., phosphate (B84403) buffer pH 6.8).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor wettability of the drug powder. | 1. Incorporate a surfactant: Add a small percentage of a surfactant, such as sodium lauryl sulfate (B86663) (SLS) (e.g., 0.5-1.5% w/v), to the dissolution medium to improve wetting.[4] 2. Micronization: Reduce the particle size of the drug powder through micronization to increase the surface area available for dissolution. |
| Insufficient sink conditions in the dissolution medium. | 1. Increase the volume of the dissolution medium. 2. Use a dissolution medium with a higher solubilizing capacity. This could involve adjusting the pH if the drug's solubility is pH-dependent, or adding a surfactant.[5] 3. Utilize biorelevant media: Employ fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) to better mimic in vivo conditions. |
| Drug polymorphism. | 1. Characterize the solid-state properties of your drug substance using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form.[6] 2. Evaluate the dissolution of different polymorphs , as some may have higher apparent solubility and faster dissolution rates. |
Issue 2: Failure to Enhance Bioavailability with a Nanosuspension Formulation
Problem: I have prepared a nanosuspension of my A2B receptor antagonist, but the in vivo pharmacokinetic study in rats did not show a significant improvement in oral bioavailability.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Particle aggregation in the GI tract. | 1. Optimize the stabilizer: The choice and concentration of the stabilizer are critical. Screen different stabilizers (e.g., HPMC, PVP, Vitamin E TPGS) to find one that provides a strong steric or electrostatic barrier to prevent aggregation in the acidic environment of the stomach.[7] 2. Lyophilize the nanosuspension: Convert the nanosuspension into a solid dosage form by lyophilization with a cryoprotectant to improve stability and redispersibility. |
| Crystal growth during storage or in vivo. | 1. Select a stabilizer that inhibits crystal growth: Polymers like HPMC can be effective in preventing Ostwald ripening.[7] 2. Characterize the solid state of the nanoparticles after preparation and during stability studies to ensure they remain in the amorphous or desired crystalline state. |
| High first-pass metabolism. | 1. Investigate in vitro metabolism: Use liver microsomes or S9 fractions to determine the metabolic stability of your compound.[2] 2. If metabolism is high, a nanosuspension alone may not be sufficient. Consider a prodrug approach to mask the metabolic soft spots. |
Issue 3: Inconsistent Results in Preclinical Oral Pharmacokinetic Studies
Problem: The oral bioavailability of my A2B receptor antagonist formulation is highly variable between individual animals in my rodent study.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Food effects. | 1. Standardize the fasting period: Ensure all animals are fasted for a consistent period (e.g., overnight) before dosing.[8] 2. Conduct studies in both fasted and fed states to understand the impact of food on your formulation's performance. |
| Improper dosing technique. | 1. Ensure accurate oral gavage: Use appropriate gavage needle sizes and techniques to ensure the full dose is delivered to the stomach. 2. Check for regurgitation or mis-dosing. |
| Formulation instability or inhomogeneity. | 1. Verify the homogeneity of the dosing suspension immediately before administration to ensure each animal receives the same concentration of the drug. 2. Assess the stability of the formulation under the conditions of the study. |
Quantitative Data Summary
The following table summarizes publicly available oral pharmacokinetic data for select A2B receptor antagonists.
| Compound | Species | Dose (mg/kg, oral) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Oral Bioavailability (F%) | Reference |
| CVT-6883 | Rat | Not Specified | - | - | - | > 35% | [9][10] |
| Compound 32 (LAS38096) | Rat | 10 | 11 | - | 16 | Good | [9] |
| LAS101057 | Rat | - | - | - | - | Moderate to Excellent | [11] |
| Oxypeucedanin | Rat | 20 | - | 3.38 | - | 10.26% | [12] |
Key Experimental Protocols
Protocol 1: Preparation of an A2B Receptor Antagonist Nanosuspension by Wet Milling
This protocol provides a general procedure for preparing a nanosuspension of a poorly water-soluble A2B receptor antagonist.
Materials:
-
A2B receptor antagonist
-
Stabilizer solution (e.g., 1-5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyvinylpyrrolidone (PVP), or Vitamin E TPGS in purified water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)
-
Wet milling equipment (e.g., planetary ball mill or a dedicated nanomill)
Procedure:
-
Prepare the stabilizer solution by dissolving the chosen stabilizer in purified water with gentle heating or stirring.
-
Disperse the A2B receptor antagonist in a portion of the stabilizer solution to form a presuspension.
-
Add the presuspension and the milling media to the milling chamber. The chamber should be approximately 50-70% filled with the milling media.
-
Mill the suspension at a set speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-4 hours). The milling time and speed will need to be optimized for each compound.
-
Monitor the particle size at regular intervals using a particle size analyzer (e.g., dynamic light scattering). Continue milling until the desired particle size (typically < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vitro Dissolution Testing of a Solid Dispersion Formulation
This protocol outlines a general method for assessing the in vitro dissolution of a solid dispersion of an A2B receptor antagonist.
Apparatus: USP Apparatus II (Paddle)
Dissolution Medium: 900 mL of a discriminating dissolution medium. For a poorly soluble, neutral compound, this could be phosphate buffer (pH 6.8) containing a surfactant (e.g., 0.5% SLS). The selection of the medium should be justified based on the drug's solubility.[4]
Procedure:
-
Prepare the solid dispersion of the A2B receptor antagonist (e.g., by spray drying or hot-melt extrusion) with a suitable carrier (e.g., Soluplus®, PVP VA64).
-
Fill the solid dispersion into a capsule or compress it into a tablet.
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place the dosage form into the dissolution vessel.
-
Begin rotation of the paddle at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the filtrate for the concentration of the A2B receptor antagonist using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for conducting an oral bioavailability study of an A2B receptor antagonist in rats. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Animals: Male Wistar or Sprague-Dawley rats (n=3-6 per group).
Formulations:
-
Intravenous (IV) formulation: The A2B receptor antagonist dissolved in a suitable vehicle for IV administration (e.g., a mixture of DMSO, PEG300, Tween 80, and saline).
-
Oral formulation: The A2B receptor antagonist formulation to be tested (e.g., nanosuspension, solid dispersion) suspended or dissolved in an appropriate vehicle (e.g., water with 0.5% HPMC).
Procedure:
-
Fast the rats overnight before dosing, with free access to water.
-
For the IV group, administer the IV formulation as a bolus dose via the tail vein.
-
For the oral group, administer the oral formulation by oral gavage.
-
Collect blood samples (e.g., via the tail vein or saphenous vein) at appropriate time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Analyze the plasma samples for the concentration of the A2B receptor antagonist using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: A2B Receptor Signaling Pathways.
Caption: Experimental Workflow for Improving Oral Bioavailability.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Discriminative Dissolution Medium for a Poorly Soluble Nutraceutical Tetrahydrocurcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. turkjps.org [turkjps.org]
- 7. Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
A2B Receptor Antagonist Screening: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on cell line selection and troubleshooting for A2B adenosine (B11128) receptor (A2BR) antagonist screening campaigns.
Frequently Asked Questions (FAQs)
Q1: Which cell line is most suitable for my A2B receptor antagonist screening assay?
A1: The choice of cell line is critical and depends on the specific goals of your screening campaign. Key factors to consider include receptor expression levels (endogenous vs. recombinant) and the desired signaling pathway for readout.
-
For screening compounds against the human A2B receptor in a well-characterized system, Chinese Hamster Ovary (CHO) cells stably transfected with the human A2B receptor are a common choice. These cells typically show robust and reproducible responses.
-
To study antagonists in a more physiologically relevant context with endogenous receptor expression, Human Embryonic Kidney 293 (HEK293) cells are a suitable option as they endogenously express the A2B receptor.
-
For investigating A2B receptor antagonists in a cancer-related context, the human breast cancer cell line MDA-MB-231 is a valuable model. This cell line endogenously expresses high levels of the A2B receptor, which is coupled to both adenylyl cyclase and phospholipase C, leading to cAMP production and calcium mobilization, respectively.[1][2][3] Other cancer cell lines reported to have high A2B receptor expression include T24 bladder cancer cells and various neuroendocrine tumor cell lines.[4]
Q2: Should I use a cell line with endogenous or recombinant A2B receptor expression?
A2: Both options have advantages and disadvantages:
-
Endogenous Expression (e.g., HEK293, MDA-MB-231):
-
Pros: More physiologically relevant as the receptor is expressed in a native cellular environment with its natural signaling partners. This can be crucial for identifying compounds whose activity is dependent on specific cellular contexts.
-
Cons: Receptor expression levels may be lower and more variable than in recombinant systems, potentially leading to a smaller assay window.
-
-
Recombinant Expression (e.g., CHO-K1):
-
Pros: Allows for high and controlled expression of the A2B receptor, often resulting in a more robust and reproducible assay with a larger signal window. This is generally preferred for high-throughput screening (HTS).
-
Cons: Overexpression of the receptor could lead to signaling artifacts that may not be physiologically relevant. The cellular context is also not native to the human receptor.
-
Q3: What are the primary signaling pathways to monitor for A2B receptor activation and antagonism?
A3: The A2B receptor is known to couple to multiple G proteins, leading to the activation of several downstream signaling pathways:
-
Gαs Pathway: This is the canonical signaling pathway for the A2B receptor. Activation of Gαs leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5] Measurement of cAMP levels is a common and robust method for assessing A2B receptor activation and antagonism.
-
Gαq Pathway: In some cell types, such as MDA-MB-231 cells, the A2B receptor can also couple to Gαq, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium (Ca2+).[1][2][3]
-
Other Pathways: The A2B receptor has also been shown to be involved in the activation of the MAPK/ERK signaling pathway.
Data Presentation
Table 1: Comparison of Commonly Used Cell Lines for A2B Receptor Antagonist Screening
| Cell Line | Receptor Expression | Signaling Pathways | Bmax (fmol/mg protein) | Key Advantages | Key Considerations |
| CHO-K1 | Recombinant | Primarily Gαs (cAMP) | Variable (dependent on transfection) | High receptor expression, robust and reproducible assays, suitable for HTS. | Less physiologically relevant cellular context. |
| HEK293 | Endogenous | Gαs (cAMP) | Not always detectable by radioligand binding | Physiologically relevant human cell line, endogenous receptor expression. | Lower receptor expression may lead to a smaller assay window.[6] |
| MDA-MB-231 | Endogenous | Gαs (cAMP) and Gαq (Ca2+) | ~1600[1][2][3] | High endogenous receptor expression, relevant for cancer research, dual signaling pathways.[1][2][3] | More complex signaling compared to recombinant systems. |
Table 2: Pharmacological Properties of Standard A2B Receptor Ligands
| Compound | Type | Receptor | Ki (nM) | EC50/IC50 (nM) |
| NECA | Agonist | Human A2B | - | ~2500 (cAMP in CHO)[7] |
| Adenosine | Agonist | Human A2B | - | ~24,000 (cAMP in CHO)[7] |
| BAY 60-6583 | Agonist | Human A2B | - | - |
| PSB 603 | Antagonist | Human A2B | ~0.5[6] | - |
| MRS 1754 | Antagonist | Human A2B | - | ~5000[8] |
| XAC | Antagonist | Human A2B | ~73[6] | - |
| CGS-15943 | Antagonist | Human A2B | - | 47[8] |
Experimental Protocols
cAMP Assay Protocol
This protocol provides a general framework for measuring cAMP accumulation in response to A2B receptor stimulation.
-
Cell Culture and Plating:
-
Culture your chosen cell line (e.g., CHO-A2B, HEK293, or MDA-MB-231) in the recommended growth medium.
-
For adherent cells, seed them into 96- or 384-well white, opaque microplates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the growth medium and wash the cells gently with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add the assay buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent the degradation of cAMP.
-
-
Compound Addition:
-
For antagonist screening, pre-incubate the cells with your test compounds for a specified period (e.g., 15-30 minutes).
-
Add a known A2B receptor agonist, such as NECA (5'-N-ethylcarboxamidoadenosine), at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Cell Lysis and cAMP Detection:
-
After the desired incubation time, lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based kits).
-
Add the detection reagents and incubate as required.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the concentration of cAMP in each well by comparing the signal to a standard curve.
-
Determine the IC50 values for your antagonist compounds.
-
Calcium Flux Assay Protocol
This protocol outlines a general procedure for measuring intracellular calcium mobilization.
-
Cell Culture and Plating:
-
Plate cells in black-walled, clear-bottom microplates.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM) according to the dye manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader with an integrated liquid handling system to add your test compounds and a reference agonist.
-
Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Analyze the kinetic data to determine the peak fluorescence response for each well.
-
Calculate the antagonist activity by measuring the inhibition of the agonist-induced calcium response.
-
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of your test compounds for the A2B receptor.
-
Membrane Preparation:
-
Prepare cell membranes from your chosen cell line expressing the A2B receptor. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
-
Assay Setup:
-
In a 96-well filter plate, combine the cell membranes, a radiolabeled A2B receptor antagonist (e.g., [3H]PSB-603), and varying concentrations of your unlabeled test compound.
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration. The filter plate will retain the cell membranes with the bound radioligand.
-
-
Scintillation Counting:
-
Wash the filters to remove any unbound radioligand.
-
Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding at each concentration of your test compound.
-
Calculate the Ki value of your compound, which represents its binding affinity for the A2B receptor.
-
Mandatory Visualization
Caption: A2B Receptor Signaling Pathways.
Caption: A2B Antagonist Screening Workflow.
Caption: Troubleshooting Decision Tree.
Troubleshooting Guide
Problem 1: Low signal or a small assay window in my cAMP assay.
-
Possible Cause: Suboptimal cell number.
-
Solution: Perform a cell titration experiment to determine the optimal cell density that provides the best signal-to-background ratio.
-
-
Possible Cause: Incorrect agonist concentration.
-
Solution: Ensure you are using an agonist concentration that gives a submaximal response (typically EC80) to allow for the detection of antagonist effects.
-
-
Possible Cause: Degradation of cAMP.
-
Solution: Confirm that your PDE inhibitor is active and used at an effective concentration.
-
-
Possible Cause: Low receptor expression.
-
Solution: If using a cell line with low endogenous expression, consider switching to a cell line with higher expression or a recombinant cell line.
-
Problem 2: High well-to-well variability in my assay results.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure that your cell suspension is homogenous before plating and that your plating technique is consistent across the entire plate.
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations.
-
-
Possible Cause: Inaccurate liquid handling.
-
Solution: Calibrate and validate your automated liquid handlers or manual pipettes to ensure accurate and precise dispensing of reagents and compounds.
-
Problem 3: My results from cAMP and calcium flux assays are not correlating.
-
Possible Cause: Cell-type specific signaling.
-
Explanation: The A2B receptor can couple to different G proteins in different cell types. For example, in CHO cells, it may primarily signal through Gαs (cAMP), while in MDA-MB-231 cells, it can also signal through Gαq (calcium).[1][2][3] An antagonist may have different potencies in these different signaling pathways.
-
-
Possible Cause: Biased antagonism.
-
Explanation: Some antagonists may preferentially block one signaling pathway over another. This phenomenon, known as biased antagonism, can lead to different results in different functional assays.
-
-
Possible Cause: Receptor dimerization.
-
Explanation: The A2B receptor can form heterodimers with other adenosine receptors, such as the A2A receptor. This can alter the pharmacology and signaling of the receptor, potentially leading to different antagonist responses depending on the expression of other receptor subtypes in your chosen cell line.
-
References
- 1. Human breast cancer cell line MDA-MB-231 expresses endogenous A2B adenosine receptors mediating a Ca2+ signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human breast cancer cell line MDA-MB-231 expresses endogenous A2B adenosine receptors mediating a Ca2+ signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
a2b receptor antagonist 2 interference with assay reagents
Welcome to the technical support center for researchers working with A2B receptor antagonists. This resource provides troubleshooting guides and answers to frequently asked questions regarding common issues of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is the A2B adenosine (B11128) receptor and why are its antagonists studied?
The A2B adenosine receptor (A2BR) is a G protein-coupled receptor (GPCR) that is activated by adenosine.[1][2] Under conditions of high adenosine, such as in the tumor microenvironment or sites of inflammation, A2BR signaling can become highly active.[3][4] Antagonists of this receptor are being investigated for their potential in cancer immunotherapy and for treating inflammatory conditions like asthma.[1][4][5]
Q2: What are the common assay formats used to screen for A2B receptor antagonists?
The most common assays monitor the downstream effects of A2B receptor activation, which primarily couples to the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] Therefore, cAMP accumulation assays are a gold standard.[8][9] Other formats include radioligand binding assays, reporter gene assays (e.g., using luciferase), and label-free methods like dynamic mass redistribution (DMR).[10][11]
Table 1: Common Assay Technologies for A2B Antagonist Screening
| Assay Technology | Principle | Common Readout | Potential for Interference |
| cAMP Immunoassay | Competitive binding between cellular cAMP and a labeled cAMP conjugate to a specific antibody. | Luminescence, Fluorescence (e.g., HTRF).[7][12] | Compound autofluorescence, light quenching, or direct interaction with detection reagents.[13] |
| Luciferase Reporter | A promoter responsive to cAMP (e.g., CRE) drives the expression of a luciferase enzyme. | Luminescence. | Direct inhibition or stabilization of the luciferase enzyme by the test compound.[14][15][16] |
| Radioligand Binding | Measures the ability of a test compound to displace a radiolabeled ligand from the A2B receptor. | Scintillation. | High compound hydrophobicity can increase non-specific binding. |
| BRET/FRET Assays | Measures resonance energy transfer between tagged proteins (e.g., receptor and G protein) upon interaction.[10] | Ratiometric light emission. | Compound autofluorescence, light absorption at donor/acceptor wavelengths (inner-filter effect).[17][18] |
| Calcium Flux | Measures changes in intracellular calcium, a secondary pathway for A2B in some cells.[19] | Fluorescence. | Compound autofluorescence or quenching of the calcium-sensitive dye. |
Q3: My IC50 values for my A2B antagonist are inconsistent. What are the common causes?
Inconsistent IC50 values can stem from several sources:
-
Cell Health and Passage Number: Ensure cells are healthy, within a consistent passage number range, and plated evenly.
-
Reagent Variability: Use fresh reagents and be consistent with incubation times and temperatures.
-
Compound Instability/Precipitation: Test compounds may precipitate at higher concentrations. Visually inspect plates and consider a solubility assay.
-
Assay Interference: The compound may be interfering with the assay technology itself, leading to variable results. This requires specific control experiments to diagnose.
Q4: My compound shows potent antagonism in a luciferase reporter assay but is weak in a cAMP HTRF assay. Why the discrepancy?
This is a classic sign of assay interference. The compound is likely a direct inhibitor of the luciferase enzyme.[14][20] This artifactually decreases the luminescent signal, mimicking a genuine antagonistic effect. The HTRF assay, which uses a different detection modality, is not affected by luciferase inhibition and thus reveals the compound's true, weaker activity at the receptor. It is crucial to perform counter-screens to validate hits from reporter gene assays.[15][16]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common assay artifacts.
Problem 1: Unexpected Decrease in Signal (Apparent Potent Antagonism)
An observed drop in signal is the expected outcome for a true antagonist. However, it can also be a false positive caused by various interferences.
The following diagram outlines a decision-making process to diagnose the root cause of signal decrease.
Caption: Troubleshooting workflow for apparent antagonist activity.
Problem 2: Unexpected Increase in Signal (or No Antagonist Effect)
An increase in signal is counterintuitive for an antagonist and often points to a specific type of interference, particularly in luminescence-based assays.
-
Possible Cause: Luciferase Enzyme Stabilization. Some small molecules can bind to and stabilize the luciferase enzyme, protecting it from degradation within the cell.[14][15] This leads to an accumulation of the enzyme over the incubation period, resulting in a higher-than-expected luminescent signal when the substrate is added.[16] This effect can mask true antagonist activity or even appear as agonist activity.
-
Recommended Action: Perform a luciferase counter-screen as described in the protocol below. Additionally, consider reducing the pre-incubation time of the compound with the cells. If stabilization is the issue, a shorter incubation may lessen the artifact. The ultimate solution is to re-test the compound in an assay that does not use luciferase, such as a cAMP HTRF kit.
Experimental Protocols & Methodologies
Protocol 1: A2B Antagonist Functional Assay (Generic cAMP)
This protocol describes a typical workflow for screening A2B antagonists using a cell-based cAMP assay with HTRF detection.
Caption: Standard workflow for an A2B antagonist HTRF cAMP assay.
Detailed Steps:
-
Cell Plating: Seed HEK293 cells stably expressing the human A2B receptor into 384-well assay plates at a density of 5,000-10,000 cells per well. Incubate overnight.[8]
-
Compound Addition: Wash cells with assay buffer. Add various concentrations of the test A2B antagonist. Also include "vehicle only" (negative control) and "no agonist" (baseline) wells. Incubate for 15 minutes at 37°C.[21]
-
Agonist Stimulation: Add a fixed concentration of a known A2B agonist, such as NECA, to all wells except the baseline controls. A concentration that gives 80% of the maximal response (EC80) is typically used.[7]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cAMP production.
-
Detection: Lyse the cells and add the cAMP detection reagents (e.g., HTRF reagents) according to the manufacturer's protocol.[21]
-
Data Acquisition: After a final incubation period (typically 60 minutes at room temperature), read the plate on a compatible TR-FRET plate reader. Calculate the 665nm/620nm ratio and normalize the data to determine IC50 values.[22]
Protocol 2: Luciferase Interference Counter-Screen
This cell-free assay directly determines if your compound inhibits the luciferase enzyme.
-
Reagents: Purified firefly luciferase enzyme, luciferin (B1168401) substrate, ATP, and your test compound.
-
Procedure:
-
In a white 384-well plate, add assay buffer.
-
Add your test compound across a range of concentrations. Include a vehicle control.
-
Add a fixed amount of purified luciferase enzyme to all wells.
-
Initiate the reaction by adding a solution containing both luciferin and ATP.
-
Immediately read the luminescence on a plate reader.
-
-
Interpretation: A dose-dependent decrease in luminescence in this cell-free system is strong evidence that your compound is a direct luciferase inhibitor.[15][16]
Protocol 3: Autofluorescence/Quenching Control Assay
This simple check should be performed for all fluorescence-based assays (including HTRF and FRET).
-
Procedure:
-
Prepare a plate with cells and media (or just buffer) as you would for your main experiment.
-
Add your test compound at the relevant concentrations.
-
Do not add the fluorescent detection reagents.
-
Read the plate on the same instrument with the same filter settings used for your main assay.
-
-
Interpretation:
-
High signal in the compound wells: Indicates the compound is autofluorescent, which will create a false negative (i.e., mask antagonist activity).
-
For HTRF/FRET: If your compound absorbs light at either the donor excitation/emission wavelength or the acceptor emission wavelength, it can cause signal quenching (an inner-filter effect), leading to a false positive.[17] This can be partially corrected by the ratiometric readout of HTRF, but strong interference can still be problematic.[18][22]
-
A2B Receptor Signaling Pathway
Understanding the primary signaling pathway is key to designing and interpreting functional assays. The A2B receptor canonically couples to the Gs protein, which activates adenylyl cyclase to produce cAMP.
Caption: Canonical Gs signaling pathway of the A2B adenosine receptor.[6][19]
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.ucla.edu [search.library.ucla.edu]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Facebook [cancer.gov]
- 5. leadxpro.com [leadxpro.com]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irreversible Antagonists for the Adenosine A2B Receptor [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Dual A2A/A2B Antagonists
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of dual A2A/A2B adenosine (B11128) receptor antagonists. Our goal is to help you optimize your experiments to improve the therapeutic index of your compounds of interest.
Frequently Asked Questions (FAQs)
Q1: Why is targeting both A2A and A2B receptors a promising strategy in cancer immunotherapy?
In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive molecule, hindering the anti-tumor immune response.[1] This effect is mediated through adenosine receptors expressed on immune cells.[2] Both A2A and A2B receptors contribute to this immunosuppression.[3] The A2A receptor (A2AR) is a high-affinity receptor for adenosine and its activation on immune cells, such as T cells and NK cells, suppresses their cytotoxic functions.[2][4] The A2B receptor (A2BR), although having a lower affinity for adenosine, is often upregulated in the TME and contributes to tumor progression by promoting angiogenesis, metastasis, and immune suppression.[1][5] Given the complementary and potentially compensatory roles of these two receptors in the TME, a dual antagonist that blocks both A2AR and A2BR may offer a more comprehensive reversal of adenosine-mediated immunosuppression compared to a selective antagonist for a single receptor subtype.[1][3][6][7]
Q2: What are the main challenges in developing dual A2A/A2B antagonists with a favorable therapeutic index?
The primary challenges include:
-
Achieving desired selectivity: Developing compounds that potently block both A2A and A2B receptors while exhibiting minimal activity at A1 and A3 adenosine receptors is crucial to minimize off-target effects.[8]
-
Optimizing pharmacokinetic properties: Poor solubility, metabolic instability, and low oral bioavailability can limit the in vivo efficacy of promising antagonists.[9] Formulation strategies may be required to improve drug delivery.[10][11]
-
Managing potential side effects: While targeting adenosine receptors in the TME is the goal, systemic blockade of A2A and A2B receptors could lead to side effects related to their physiological functions, such as sleep disturbances or cardiovascular effects.[12]
-
Translating preclinical findings to clinical efficacy: Promising results in in vitro and in vivo animal models do not always translate to success in human clinical trials.[1]
Q3: What are the key signaling pathways activated by A2A and A2B receptors?
Both A2A and A2B receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[13][14] This increase in cAMP activates protein kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB).[4] The A2B receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, and has been shown to interact with all three components of the mitogen-activated protein kinase (MAPK) pathway (ERK1/2, p38, and JNK).[1]
A2A Receptor Signaling Pathway
Caption: A2A receptor signaling pathway.
A2B Receptor Signaling Pathway
Caption: A2B receptor signaling pathways.
Troubleshooting Guides
Problem 1: High variability in cAMP accumulation assay results.
| Potential Cause | Troubleshooting Step |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal cell number per well that yields a robust and reproducible signal. |
| Inappropriate Agonist Concentration | Run a full dose-response curve for the agonist (e.g., NECA) to determine the EC80 concentration for antagonist testing. This ensures the assay is sensitive to inhibition. |
| Cell Line Issues | Verify the expression levels of A2A and A2B receptors in your cell line using qPCR or a radioligand binding assay. Low or variable expression can lead to inconsistent results. |
| Reagent Degradation | Prepare fresh cAMP standards and assay reagents for each experiment. Ensure proper storage of all components. |
| Compound Interference | Run a control experiment with the antagonist in the absence of an agonist to check for any direct interference with the assay's detection method (e.g., fluorescence or luminescence). |
Problem 2: Inconsistent Ki values from radioligand binding assays.
| Potential Cause | Troubleshooting Step |
| Suboptimal Radioligand Concentration | Perform a saturation binding experiment to determine the Kd of the radioligand for each receptor. Use a radioligand concentration at or below the Kd for competition assays. |
| Insufficient Incubation Time | Conduct association and dissociation experiments to determine the time required to reach binding equilibrium. Ensure your incubation time is sufficient. |
| Non-specific Binding is Too High | Optimize the assay buffer and washing steps. Consider using different blocking agents. Ensure the non-specific binding is determined with a saturating concentration of a suitable unlabeled ligand. |
| Radioligand Degradation | Check the purity and integrity of the radioligand. Use fresh lots and store them appropriately. |
| Inaccurate Protein Concentration | Use a reliable protein quantification method (e.g., BCA assay) to ensure consistent amounts of membrane preparation are used in each well. |
Problem 3: Poor in vivo efficacy despite good in vitro potency.
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics (PK) | Profile the compound for absorption, distribution, metabolism, and excretion (ADME). Key parameters to assess include solubility, permeability, metabolic stability, and plasma protein binding. |
| Low Bioavailability | Consider formulation strategies to enhance solubility and absorption, such as using lipid-based formulations (e.g., SEDDS), nanoparticles, or creating a prodrug.[10][11] |
| Off-target Effects | Profile the compound against a panel of other receptors and enzymes to identify potential off-target activities that could counteract its therapeutic effect or cause toxicity. |
| Inadequate Target Engagement in the TME | Use techniques like positron emission tomography (PET) with a radiolabeled antagonist or measure downstream biomarkers (e.g., pCREB) in tumor biopsies to confirm target engagement in vivo. |
| Tumor Model Selection | Ensure the selected in vivo model has a high-adenosine TME, for example, by choosing a model with high expression of CD73.[6][7] |
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of selected dual A2A/A2B antagonists. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Target(s) | hA2A Ki (nM) | hA2B Ki (nM) | hA1 Ki (nM) | hA3 Ki (nM) | Selectivity (A1/A2A, A1/A2B) | Selectivity (A3/A2A, A3/A2B) |
| AB928 (Etrumadenant) | A2A/A2B | 1.5 | 2.0 | ~63 | ~489 | ~42x, ~31.5x | ~326x, ~244.5x |
| M1069 | A2A/A2B | 2.9 (IC50) | 1.8 (IC50) | >10,000 (IC50) | >10,000 (IC50) | >3448x, >5555x | >3448x, >5555x |
| SEL330-639 | A2A/A2B | Nanomolar potency | Nanomolar potency | Not specified | Not specified | Not specified | Not specified |
| CVT-6883 | A2B (A2A activity present) | 3280 | 22 | 1940 | 1070 | 0.6x, 88x | 0.3x, 48.6x |
Data compiled from publicly available research.[2][3][6][9] Values should be considered approximate and may vary depending on the specific assay conditions.
Experimental Protocols
1. cAMP Accumulation Assay
This assay measures the ability of an antagonist to inhibit the production of cAMP induced by an agonist.
Workflow: cAMP Accumulation Assay
Caption: Workflow for a cAMP accumulation assay.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing either human A2A or A2B receptors in appropriate media.
-
Cell Seeding: Harvest cells and seed them into 96- or 384-well plates at a pre-optimized density. Allow cells to adhere overnight.
-
Assay Buffer: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Antagonist Addition: Add serial dilutions of the dual antagonist to the cells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a non-selective adenosine receptor agonist like NECA (typically the EC80 concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or AlphaScreen).
-
Data Analysis: Plot the antagonist concentration versus the assay signal and fit the data to a four-parameter logistic equation to determine the IC50 value.
2. Radioligand Binding Assay
This assay measures the affinity of a test compound for a receptor by assessing its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the A2A or A2B receptor. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-ZM241385 for A2A), and serial dilutions of the unlabeled dual antagonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.[15]
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the non-specific binding in the presence of a saturating concentration of a known unlabeled ligand. Calculate the specific binding at each antagonist concentration and plot the data to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Disclaimer: The information provided in this Technical Support Center is for research and informational purposes only. Experimental conditions should be optimized for your specific laboratory setting and reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Release of adenosine-induced immunosuppression: Comprehensive characterization of dual A2A/A2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structure Based Prediction of Subtype-Selectivity for Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 12. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
a2b receptor antagonist 2 pharmacokinetic and pharmacodynamic issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for experiments involving A2B receptor antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of A2B receptor antagonists.
In Vitro Assays
-
Q1: My cAMP assay results are inconsistent or show a low signal-to-noise ratio when testing an A2B antagonist. What are the possible causes and solutions?
Possible Causes:
-
Suboptimal Cell Density: Using too few or too many cells can lead to variability in the assay window.
-
Inappropriate Agonist Concentration: The concentration of the stimulating agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), may not be optimal for achieving a robust response.
-
Low or Variable Receptor Expression: The cell line used may have low or inconsistent expression of the A2B adenosine (B11128) receptor (A2BAR).
-
Reagent Degradation: Important reagents like cAMP standards or detection agents may have degraded over time.
-
Compound Interference: The test antagonist itself might interfere with the assay technology, such as fluorescence or luminescence.[1]
Solutions:
-
Optimize Cell Seeding: Conduct a cell titration experiment to determine the ideal number of cells per well that yields a robust and reproducible signal.
-
Agonist Dose-Response Curve: Perform a full dose-response curve for the agonist (e.g., NECA) to identify the EC80 concentration, which is typically used for antagonist testing to ensure a sufficient dynamic range.
-
Verify Receptor Expression: Confirm the expression levels of A2BAR in your cell line using techniques like qPCR or a radioligand binding assay.
-
Use Fresh Reagents: Always prepare fresh cAMP standards and other critical assay reagents for each experiment to ensure their stability and performance.
-
Control for Compound Interference: Run a control experiment where the antagonist is tested in the absence of the agonist to check for any intrinsic interference with the assay signal.[1]
-
-
Q2: I am observing high non-specific binding in my radioligand binding assay for A2BAR. How can I reduce it?
Possible Causes:
-
Radioligand Issues: The radioligand may be binding to non-receptor sites on the cell membranes or the filter plates.
-
Insufficient Washing: Inadequate washing steps after incubation can lead to residual unbound radioligand being trapped in the filter.
-
Suboptimal Assay Buffer: The composition of the assay buffer may not be optimized to minimize non-specific interactions.
Solutions:
-
Choice of Radioligand: Utilize a radioligand with high affinity and selectivity for A2BAR, such as [3H]PSB-603, to minimize off-target binding.[2]
-
Optimize Washing: Increase the number and volume of washes with ice-cold wash buffer after filtration to more effectively remove unbound radioligand.
-
Buffer Composition: Include agents like 0.1% CHAPS in the assay buffer to reduce non-specific binding to membranes and labware.[3]
-
Determine Non-Specific Binding Accurately: Use a high concentration of a known, potent, and unlabeled A2BAR antagonist (e.g., 10 µM ZM241385) to accurately define non-specific binding.[3]
-
In Vivo Experiments
-
Q3: My A2B antagonist shows good in vitro potency but lacks efficacy in my in vivo animal model. What could be the reason?
Possible Causes:
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, a short half-life, or poor tissue penetration to the target site.[4][5]
-
Metabolic Instability: The antagonist could be rapidly metabolized in vivo, leading to concentrations below the therapeutic threshold.
-
Species Differences: There can be significant differences in the affinity and pharmacology of A2B receptors between species, meaning a potent human A2BAR antagonist may be less effective in a rodent model.[6]
Solutions:
-
Pharmacokinetic Profiling: Conduct thorough pharmacokinetic studies in the chosen animal model to determine parameters such as half-life (t1/2), bioavailability (F), and maximum concentration (Cmax).[4][7]
-
Dose and Formulation Optimization: Adjust the dosage regimen or formulation to improve exposure and maintain plasma concentrations above the IC50 or Ki value for the target receptor.
-
Select Appropriate Animal Models: Ensure the chosen animal model expresses an A2B receptor with similar pharmacology to the human receptor or use a humanized model if available.
-
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters
The following tables summarize key pharmacokinetic and pharmacodynamic data for several A2B receptor antagonists to facilitate comparison.
Table 1: Pharmacodynamic Properties of Selected A2B Receptor Antagonists
| Compound | Target(s) | Ki (nM) at human A2BAR | Selectivity Profile (Ki in nM) | Reference |
| CVT-6883 | A2BAR | 22 | hA1: 1,940; hA2A: 3,280; hA3: 1,070 | [4] |
| PSB-603 | A2BAR | 0.553 | hA1, hA2A, hA3: >10,000 | [6][8] |
| PBF-1129 | A2BAR | Not explicitly stated, but is a selective A2BAR antagonist | Selective for A2BAR | [7][9][10] |
| M1069 | A2AAR/A2BAR | 9.03 (IC50) | hA2A: 0.13 (IC50); hA1: 1,389 (IC50) | [11] |
| MRS1754 | A2BAR | 1.13 (KD) | Low affinity for hA2A (>50 nM), no significant binding to hA1 and hA3 | [12] |
Table 2: Pharmacokinetic Properties of Selected A2B Receptor Antagonists
| Compound | Animal Model | Half-life (t1/2) | Oral Bioavailability (F) | Cmax | Reference |
| CVT-6883 | Rat | 4 hours | >35% | Not specified | [4] |
| PBF-1129 | Human | >10 hours | Orally administered | Dose-dependent, ~800 ng/mL at 320mg dose | [10] |
| KW-6002 (Istradefylline) | Rat | Not specified | High | Not specified | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for A2B Receptor Antagonists
This protocol is adapted from methodologies used for determining the binding affinity of antagonists to the human A2B adenosine receptor.[2][13][14]
Materials:
-
Cell membranes expressing human A2BAR (e.g., from HEK-293 or CHO cells)
-
Radioligand: [3H]PSB-603
-
Unlabeled antagonist for defining non-specific binding (e.g., ZM241385)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Adenosine deaminase (ADA)
-
96-well plates
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice. Resuspend the membranes in assay buffer. Pre-incubate the membranes with adenosine deaminase (2 U/mL) for 20 minutes at room temperature to degrade any endogenous adenosine.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 1000 µL:
-
Assay buffer
-
Test antagonist at various concentrations
-
[3H]PSB-603 (final concentration of ~0.3 nM)
-
Membrane preparation (7.5–25 µg of protein)
-
-
Defining Non-Specific Binding: In separate wells, add a high concentration of an unlabeled antagonist (e.g., 10 µM ZM241385) in place of the test compound to determine non-specific binding.
-
Incubation: Incubate the plate for 120 minutes at 25°C.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Washing: Wash the filters four times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki values from the IC50 values obtained from competition curves using the Cheng-Prusoff equation.
cAMP Functional Assay for A2B Receptor Antagonists
This protocol outlines a cell-based assay to measure the functional antagonism of A2BAR.[11][13]
Materials:
-
HEK-293 cells stably expressing human A2BAR
-
Cell culture medium (e.g., EMEM F-12 with 10% FCS)
-
Assay Buffer: EMEM-F12 with 25 mM HEPES, pH 7.4
-
A2BAR agonist (e.g., NECA)
-
Phosphodiesterase inhibitor (e.g., 30 µM rolipram)
-
cAMP detection kit (e.g., HTRF-based)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed HEK-293-hA2BAR cells (e.g., 10,000 cells/well) in a 96-well plate and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Pre-incubation: Wash the cells three times with assay buffer. Pre-incubate the cells with the test antagonist at various concentrations in assay buffer containing a phosphodiesterase inhibitor for 15 minutes at 37°C.
-
Agonist Stimulation: Add the A2BAR agonist NECA (at a concentration around its EC80, e.g., 10 µM) to the wells and incubate for an additional 15 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the concentration-response curves for the antagonist and calculate the IC50 values. These can be converted to KB values to represent the antagonist's potency.
Visualizations
A2B Receptor Signaling Pathways
Caption: A2B receptor signaling cascade upon activation and blockade.
Troubleshooting Workflow for Inconsistent cAMP Assay Results
Caption: A logical workflow for troubleshooting cAMP assay variability.
Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD)
Caption: The interplay between PK and PD for in vivo drug effect.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phase 1 dose escalation trial of the selective adenosine A2B antagonist PBF-1129 in patients with metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PBF-1129 for Non-Small Cell Lung Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating A2B Receptor Antagonist Activity: A Comparative Guide with Reference Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reference compounds used to validate the activity of A2B receptor antagonists. It includes supporting experimental data, detailed protocols for key assays, and visualizations of the A2B signaling pathway and experimental workflows to aid in the objective assessment of product performance against established alternatives.
Comparative Analysis of Reference A2B Receptor Antagonists
The potency and selectivity of A2B receptor antagonists are critical parameters in drug development. The following tables summarize the binding affinities and functional activities of three widely used reference compounds: PBF-1129, ATL-801, and PSB-603.
Table 1: Binding Affinity (Ki) of Reference Antagonists for Adenosine (B11128) Receptor Subtypes
This table presents the inhibitory constants (Ki) of the reference compounds against the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). A lower Ki value indicates a higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity for A2B |
| PBF-1129 | >500 | >500 | 24, 35 | >500 | High |
| ATL-801 | 6200[1] | 4200[1] | 9.2[1] | 52300[1] | High |
| PSB-603 | >10000[2][3] | >10000[2][3] | 0.553[2][3] | >10000[2][3] | Very High (>17000-fold)[2][3] |
Table 2: Functional Activity of Reference Antagonists
This table summarizes the functional potency of the reference compounds in inhibiting the A2B receptor, typically measured as the half-maximal inhibitory concentration (IC50) or the antagonist equilibrium dissociation constant (KB) in a cAMP functional assay.
| Compound | Assay Type | Cell Line | Agonist Used | IC50 / KB (nM) |
| PBF-1129 | cAMP accumulation | Not Specified | 10 µM NECA | KB = 28[4] |
| PSB-1901 | cAMP accumulation | hA2BAR | Not Specified | KB = 0.0598[5] |
| PSB-1115 | Gα15 activation | Not Specified | NECA | IC50 = 865[6] |
| PSB-21500 | Gα15 activation | Not Specified | NECA | IC50 = 4.57[6] |
| PSB-21501 | Gα15 activation | Not Specified | NECA | IC50 = 15.3[6] |
| PSB-21503 | Gα15 activation | Not Specified | NECA | IC50 = 59.2[6] |
A2B Receptor Signaling Pathway
The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that can couple to both Gs and Gq proteins. Activation of the A2B receptor by its endogenous ligand, adenosine, initiates downstream signaling cascades that play a role in various physiological and pathological processes, including inflammation and cancer.
Caption: A2B receptor signaling cascade.
Experimental Workflows and Protocols
Standardized experimental procedures are crucial for the reliable validation of A2B receptor antagonist activity. The following sections detail the workflows and protocols for key in vitro assays.
Experimental Workflow for A2B Antagonist Screening
The general workflow for identifying and characterizing A2B receptor antagonists involves a series of steps from initial screening to functional validation.
Caption: Workflow for A2B antagonist screening.
Experimental Protocols
1. Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the A2B receptor, thereby determining its binding affinity (Ki).
-
Materials:
-
Cell membranes prepared from cells expressing the human A2B receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]PSB-603 or another suitable A2B receptor-selective radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled A2B receptor antagonist (e.g., 10 µM ZM241385).
-
Assay buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the A2B receptor signaling pathway.
-
Materials:
-
Whole cells expressing the human A2B receptor (e.g., HEK-293 or CHO cells).
-
A2B receptor agonist (e.g., NECA).
-
Test antagonist compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of the test antagonist in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).[3]
-
Stimulate the cells with a fixed concentration of an A2B receptor agonist (e.g., NECA at its EC80 concentration) for a specific time (e.g., 15-30 minutes).[3]
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP produced using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the inhibition of agonist-stimulated cAMP production against the concentration of the antagonist.
-
Determine the IC50 value of the antagonist from the dose-response curve.
-
The equilibrium dissociation constant (KB) can be calculated using the Schild equation for competitive antagonists.
-
References
- 1. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2B Adenosine Receptor Antagonists with Picomolar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Battle: Comparing a Selective A2B Receptor Antagonist with a Dual A2A/A2B Antagonist in Preclinical Research
In the landscape of immuno-oncology and inflammatory disease research, adenosine (B11128) receptors have emerged as critical targets. The immunosuppressive tumor microenvironment is often characterized by high concentrations of adenosine, which signals primarily through the A2A and A2B receptors on immune cells, dampening anti-tumor activity. This guide provides a detailed comparison of a selective A2B receptor antagonist, PBF-1129, and a dual A2A/A2B receptor antagonist, M1069, offering researchers a comprehensive overview of their performance based on available preclinical data.
Introduction to the Contenders
PBF-1129 is an orally bioavailable and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2] Its mechanism of action involves competing with adenosine for binding to A2BR, thereby inhibiting downstream signaling pathways that can promote tumor cell proliferation, metastasis, and an immunosuppressive microenvironment.[1] PBF-1129 has been investigated in clinical trials for non-small cell lung cancer (NSCLC).[3][4]
M1069 is a highly selective and orally active dual antagonist of the A2A and A2B adenosine receptors.[5][6] By blocking both A2AR and A2BR, M1069 aims to provide a more comprehensive reversal of adenosine-mediated immune suppression.[6] The rationale for dual blockade stems from the expression of both receptors on various immune cells, where they can have complementary roles in promoting a pro-tumorigenic environment.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for PBF-1129 and M1069, providing a side-by-side comparison of their binding affinity, in vitro efficacy, and in vivo performance.
Table 1: Binding Affinity and Selectivity
| Compound | Target | Ki (nM) | IC50 (nM) | Cell Line | Species | Reference |
| PBF-1129 | A2BR | - | 28 (KB) | - | Human | [8] |
| M1069 | A2AR | - | 0.130 | HEK-293 | Human | [9] |
| A2BR | - | 9.03 | HEK-293 | Human | [9] | |
| A1R | >10,000-fold selectivity | - | - | Human | [9] | |
| A3R | >10,000-fold selectivity | - | - | Human | [9] |
Table 2: In Vitro Efficacy
| Compound | Assay | Effect | EC50/IC50 (nM) | Cell Type | Species | Reference |
| PBF-1129 | cAMP Inhibition | Antagonist | 28 (KB) | - | Human | [8] |
| M1069 | IL-2 Production Rescue | Agonist | 84.1 | Primary T-cells | Human | [9] |
| IL-2 Production Rescue | Agonist | 137.7 | Primary T-cells | Murine | [9] | |
| VEGF Production Suppression | Antagonist | 20.9 | - | Human | [9] | |
| VEGF Production Suppression | Antagonist | 181.3 | - | Murine | [9] | |
| cAMP & pCREB Induction Suppression | Antagonist | - | Primary human T-cells | Human | [9] |
Table 3: In Vivo Efficacy in Cancer Models
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| PBF-1129 | Lung, melanoma, colon, breast, EGFR-inducible transgenic | - | Decreased tumor growth and metastasis, enhanced efficacy of anti-PD-1 therapy. | [4] |
| M1069 | CD73hi 4T1 mammary cancer | 30, 100, 300 mg/kg b.i.d. | Showed tumor growth inhibition comparable to a selective A2A antagonist; enhanced antitumoral effect with paclitaxel (B517696) or cisplatin. | [9] |
Signaling Pathways
The A2A and A2B adenosine receptors are G-protein coupled receptors (GPCRs). Their activation by adenosine triggers intracellular signaling cascades that modulate immune cell function.
Upon adenosine binding, both A2A and A2B receptors couple to the Gs alpha subunit (Gαs) of the G protein.[10] This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[10] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[7] CREB then modulates the expression of genes that suppress immune cell function, such as decreasing the production of pro-inflammatory cytokines like IL-2 and increasing the production of immunosuppressive factors like VEGF.[6][9] Antagonists like PBF-1129 and M1069 block the initial step of adenosine binding, thereby inhibiting this entire downstream cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize A2B and dual A2A/A2B antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Protocol:
-
Membrane Preparation: Culture cells (e.g., HEK-293) stably expressing the human adenosine A2A or A2B receptor. Harvest the cells and prepare cell membrane fractions through homogenization and centrifugation.[11]
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]-CPX for A1 receptors, [3H]CGS21680 for A2A receptors) and a range of concentrations of the unlabeled antagonist (PBF-1129 or M1069).[12]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[13]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[14]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[15]
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP).
Protocol:
-
Cell Seeding: Seed cells expressing the A2A or A2B receptor into a 384-well plate and culture overnight.[10]
-
Antagonist Pre-incubation: Remove the culture medium and add the antagonist at various concentrations to the cells. Incubate for a defined period.[10]
-
Agonist Stimulation: Add a known agonist of the adenosine receptor (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production. For Gαi-coupled receptors, co-stimulation with forskolin (B1673556) is often used to induce a measurable cAMP level.[1]
-
Cell Lysis and cAMP Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[10]
-
Data Analysis: Plot the antagonist concentration against the measured cAMP levels to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.[10]
Western Blot for Downstream Signaling
Western blotting can be used to assess the phosphorylation status of key proteins in the signaling pathway, such as CREB, to confirm the mechanism of action of the antagonist.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the agonist in the presence or absence of the antagonist for a specific time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).[17]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CREB) and an antibody for the total protein as a loading control.[16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[16]
Conclusion
Both the selective A2B antagonist PBF-1129 and the dual A2A/A2B antagonist M1069 have demonstrated promising preclinical activity in targeting the adenosine pathway for cancer immunotherapy. The choice between a selective A2B and a dual A2A/A2B antagonist will likely depend on the specific therapeutic context, including the tumor type and the composition of the tumor microenvironment. The dual antagonist M1069 offers the potential for a more comprehensive blockade of adenosine-mediated immunosuppression by targeting both A2A and A2B receptors. However, a selective A2B antagonist like PBF-1129 may offer a more targeted approach with a potentially different safety profile. Further head-to-head comparative studies under identical experimental conditions will be invaluable in elucidating the distinct advantages of each strategy.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Phase 1 dose escalation trial of the selective adenosine A2B antagonist PBF-1129 in patients with metastatic non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 4. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. scribd.com [scribd.com]
a2b receptor antagonist 2 versus other selective A2B antagonists
This guide provides a detailed comparison of "A2B receptor antagonist 2" against other selective antagonists of the A2B adenosine (B11128) receptor (A2BAR). The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate research tools and potential therapeutic candidates. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the A2B receptor signaling pathway.
Introduction to A2B Receptor Antagonism
The A2B adenosine receptor, a G protein-coupled receptor (GPCR), is typically activated by high concentrations of adenosine, which are often present in the tumor microenvironment and at sites of inflammation and hypoxia. Consequently, A2BAR has emerged as a promising therapeutic target for a variety of conditions, including cancer, inflammatory diseases, and fibrosis. The development of selective A2BAR antagonists is a key area of research to probe the receptor's function and to develop novel therapeutics. This guide focuses on a comparative analysis of several selective A2B receptor antagonists.
Quantitative Comparison of Selective A2B Receptor Antagonists
The following table summarizes the binding affinities (Ki) of "this compound (compound 18)" and other selective A2B antagonists for the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Antagonist | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | Selectivity (A1/A2B) | Selectivity (A2A/A2B) | Selectivity (A3/A2B) | Reference |
| This compound (compound 18) | 2300 (rat) | 6800 (rat) | 3440 | - | ~0.67 (rat A1) | ~1.98 (rat A2A) | - | [1] |
| MRS1754 | 403 | 503 | 1.97 | 570 | ~205 | ~255 | ~289 | [2] |
| CVT-6883 (Neladenoson) | 1940 | 3280 | 22 | 1070 | ~88 | ~149 | ~49 | [3] |
| ATL-801 | >10,000 | >10,000 | High Affinity | >10,000 | High | High | High | [4] |
| PBF-1129 | - | - | Potent Antagonist | - | Selective | Selective | Selective | [5][6] |
Note: Data for this compound (compound 18) are for rat (r) A1 and A2A receptors, which may differ from human (h) orthologs. Data for ATL-801 and PBF-1129 are described qualitatively in the literature, indicating high selectivity, though specific Ki values were not found in the initial search.
A2B Receptor Signaling Pathway
The A2B adenosine receptor is known to couple to multiple G protein signaling pathways, primarily Gs and Gq, leading to the activation of downstream effector molecules. The following diagram illustrates the major signaling cascades initiated by A2B receptor activation.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize A2B receptor antagonists. Specific details may vary between laboratories and publications.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To measure the displacement of a radiolabeled ligand from the A2B receptor by a non-labeled antagonist.
Materials:
-
Cell membranes prepared from cells stably expressing the human A2B adenosine receptor (e.g., HEK-293 cells).
-
Radiolabeled A2B receptor antagonist (e.g., [3H]MRS1754).
-
Test compounds (selective A2B antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a non-labeled A2B antagonist, e.g., 10 µM ZM241385).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes (typically 20-50 µg of protein) with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block agonist-induced production of cyclic AMP (cAMP), a key second messenger in the Gs signaling pathway.
Objective: To determine the functional potency (e.g., KB or IC50) of an A2B receptor antagonist.
Materials:
-
Whole cells expressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells).
-
A2B receptor agonist (e.g., NECA).
-
Test compounds (selective A2B antagonists).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test antagonist in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of an A2B receptor agonist (typically at its EC80 concentration) for a defined time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the inhibition of agonist-stimulated cAMP production against the concentration of the antagonist.
-
Determine the IC50 value of the antagonist from the dose-response curve.
Conclusion
The selection of a suitable A2B receptor antagonist is critical for investigating the receptor's role in health and disease. This guide provides a comparative overview of "this compound" and other selective antagonists, highlighting their binding affinities and the experimental methods used for their characterization. While MRS1754 and CVT-6883 demonstrate high affinity and selectivity for the human A2B receptor, "this compound (compound 18)" shows micromolar affinity. The choice of antagonist will depend on the specific experimental needs, including the desired potency, selectivity profile, and the biological system under investigation. Researchers are encouraged to consult the primary literature for more detailed information on the pharmacological properties and in vivo efficacy of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
Cross-reactivity of A2B receptor antagonist 2 with other adenosine receptors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a drug candidate is paramount. This guide provides a detailed comparison of the selectivity profiles of various A2B adenosine (B11128) receptor antagonists against other adenosine receptor subtypes (A1, A2A, and A3), supported by experimental data and protocols.
The A2B adenosine receptor, a G-protein coupled receptor, is a promising therapeutic target for a range of conditions, including inflammatory diseases and cancer.[1] However, the development of selective A2B antagonists is challenged by the structural homology among the four adenosine receptor subtypes. This guide offers an objective analysis of the binding affinities of several A2B antagonists to facilitate informed decisions in drug discovery and development.
Comparative Analysis of Antagonist Selectivity
The selectivity of A2B receptor antagonists is typically determined by comparing their binding affinities (Ki values) for the four adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of several well-characterized A2B antagonists for human adenosine receptors.
| Antagonist | A2B Ki (nM) | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Selectivity (A1/A2B) | Selectivity (A2A/A2B) | Selectivity (A3/A2B) |
| CVT-6883 | 22[1][2][3] | 1,940[1][2][3] | 3,280[1][2][3] | 1,070[1][2][3] | 88 | 149 | 49 |
| MRS-1754 | 1.97 | 403 | 503 | 570 | 205 | 255 | 289 |
| PSB-1115 | 53.4 | >10,000 | 24,000 (rat) | >10,000 | >187 | >449 | >187 |
| LAS101057 | 24[4] | >1,000 | >2,500 | >1,000 | >42 | >104 | >42 |
| PSB-21500 | 10.6[5] | >400 | >1,000 | >1,000 | >38[5] | >94[5] | >94 |
| ISAM-R56A | 1.50[6] | >1,000 | >1,000 | >1,000 | >667 | >667 | >667 |
Experimental Methodologies
The binding affinities presented in this guide are primarily determined through competitive radioligand binding assays. Functional assays, such as cAMP accumulation assays, are also employed to confirm the antagonistic activity of these compounds.
Radioligand Binding Assay
This assay measures the ability of a test compound (unlabeled antagonist) to displace a radiolabeled ligand that is known to bind to a specific receptor subtype.
Experimental Workflow:
Protocol Details:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human A1, A2A, A2B, or A3 adenosine receptor are cultured to confluence.[7]
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
Cell membranes are incubated in a buffer containing a specific radioligand and varying concentrations of the unlabeled antagonist.
-
Commonly used radioligands include [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]MRS1754 for A2B, and [125I]AB-MECA for A3 receptors.[7]
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[7]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.
Protocol Details:
-
Cell Culture: Cells expressing the A2B receptor are seeded in multi-well plates.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the A2B antagonist.
-
Agonist Stimulation: A known A2B receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), is added to stimulate cAMP production.[8]
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is measured, and the functional inhibitory constant (Kb) is determined.
Adenosine Receptor Signaling Pathways
The four adenosine receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of antagonist binding.
A1 and A3 Receptor Signaling:
A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o).[9] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent downstream effects.
A2A and A2B Receptor Signaling:
A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.[9]
A2B Receptor Gq-Mediated Signaling:
In addition to Gs coupling, the A2B receptor can also couple to Gq proteins.[10]
Activation of the Gq pathway by the A2B receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C, leading to a variety of cellular responses.
Conclusion
The development of selective A2B receptor antagonists is a key objective in adenosine-targeted drug discovery. The data and protocols presented in this guide provide a framework for the systematic evaluation of the cross-reactivity of novel A2B antagonist candidates. By carefully assessing the selectivity profile, researchers can identify compounds with the desired pharmacological properties and minimize off-target effects, ultimately accelerating the development of new and effective therapies.
References
- 1. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. mdpi.com [mdpi.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A2B Receptor Antagonists: A Comparative Guide to Efficacy in Patient-Derived Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various A2B receptor antagonists in patient-derived cancer models. The data presented is compiled from recent preclinical studies and aims to inform researchers on the therapeutic potential of targeting the A2B adenosine (B11128) receptor in oncology.
Comparative Efficacy of A2B Receptor Antagonists
The following table summarizes the quantitative data on the binding affinity and functional activity of several novel A2B receptor antagonists as well as other notable antagonists in development. The data is primarily derived from studies utilizing patient-derived tumor spheroids, which are considered more clinically relevant than traditional 2D cell cultures.
| Antagonist | Target(s) | Cancer Model Type | Key Efficacy Data | Reference |
| ISAM-R56A | A2B Receptor | Patient-Derived Breast and Sarcoma Spheroids | Binding Affinity (Ki): 3.50 nMFunctional Activity (KB): 10.7 nM- Significantly prevented the growth of patient-derived breast cancer spheroids.- Rescued T and NK cell proliferation and IFNγ and perforin (B1180081) production.[1] | Tay et al., 2022 |
| ISAM-140 | A2B Receptor | Patient-Derived Breast and Sarcoma Spheroids | Binding Affinity (Ki): 3.49 nMFunctional Activity (KB): 24.3 nM- Showed efficacy in rescuing lymphocyte activity in adenosine-producing patient-derived cancer models.[1][2] | Tay et al., 2022 |
| SY1AF-30 | A2B Receptor | Patient-Derived Breast and Sarcoma Spheroids | Binding Affinity (Ki): 10.1 nMFunctional Activity (KB): 20.3 nM | Tay et al., 2022 |
| SY1AF-80 | A2B Receptor | Patient-Derived Breast and Sarcoma Spheroids | Binding Affinity (Ki): 11.5 nMFunctional Activity (KB): 15.0 nM | Tay et al., 2022 |
| SY1KO-24 | A2B Receptor | Patient-Derived Breast and Sarcoma Spheroids | Binding Affinity (Ki): 15.3 nMFunctional Activity (KB): 12.5 nM | Tay et al., 2022 |
| ISAM-M89A | Dual A2A/A2B Receptor | Patient-Derived Breast and Sarcoma Spheroids | Binding Affinity (Ki): A2A: 15.8 nM, A2B: 8.7 nMFunctional Activity (KB): A2A: 18.2 nM, A2B: 11.2 nM- Demonstrated similar or better results than the A2A antagonist AZD-4635 in restoring T cell function.[3] | Tay et al., 2022 |
| PBF-1129 | A2B Receptor | Animal Cancer Models (Lung, Melanoma, Colon, Breast), Phase I in NSCLC | - Decreased tumor growth and metastasis in animal models.- Well-tolerated in a Phase I clinical trial in non-small cell lung cancer (NSCLC) patients, demonstrating immunomodulatory effects.[4] Specific quantitative data on tumor growth inhibition in patient-derived models is not readily available in the public domain. | Multiple Sources |
| AB928 | Dual A2A/A2B Receptor | Preclinical and Clinical Studies | - Has undergone Phase 1 clinical trials in healthy volunteers and is being evaluated in patients with various solid tumors.[5] Preclinical efficacy data in patient-derived models is not detailed in the available literature. | Multiple Sources |
Experimental Protocols
Generation of Patient-Derived Tumor Spheroids
A common method for generating patient-derived tumor spheroids for drug efficacy testing involves the following steps:
-
Tissue Acquisition and Dissociation: Fresh tumor tissue is obtained from patients with informed consent. The tissue is mechanically minced and enzymatically digested (e.g., using collagenase and dispase) to obtain a single-cell suspension.
-
Cell Seeding: Tumor cells are seeded into ultra-low attachment round-bottom plates. This environment prevents cells from adhering to the plate surface and promotes self-aggregation into spheroids.
-
Spheroid Formation and Culture: The plates are incubated under standard cell culture conditions (37°C, 5% CO2). Spheroids typically form within 24-72 hours. The culture medium is partially replaced every 2-3 days.
-
Co-culture with Immune Cells (Optional): For immunotherapy studies, patient-derived or healthy donor peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) can be added to the spheroid cultures to evaluate the impact of A2B receptor antagonists on anti-tumor immunity.
In Vitro Efficacy Assessment in Spheroid Models
-
Drug Treatment: Once the spheroids have reached a desired size, they are treated with varying concentrations of the A2B receptor antagonists.
-
Spheroid Growth Monitoring: Spheroid size and morphology are monitored over time using brightfield microscopy and imaging software. Tumor growth inhibition is calculated by comparing the spheroid volume in treated versus untreated wells.
-
Viability Assays: At the end of the treatment period, cell viability within the spheroids can be assessed using assays such as CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
-
Immunofluorescence and Flow Cytometry: To assess immune cell infiltration and activation, spheroids can be fixed, sectioned, and stained for immune cell markers (e.g., CD3, CD8, NKp46) for analysis by immunofluorescence microscopy. Alternatively, spheroids can be dissociated, and the single-cell suspension can be analyzed by flow cytometry to quantify different immune cell populations and their expression of activation markers (e.g., IFNγ, perforin).
Signaling Pathways and Experimental Workflows
A2B Receptor Signaling Pathway in Cancer
The A2B adenosine receptor is a G-protein coupled receptor that, upon activation by adenosine, can initiate multiple downstream signaling cascades that promote tumor growth, angiogenesis, and immunosuppression.
Caption: A2B receptor signaling cascade in cancer cells.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of A2B receptor antagonists in patient-derived cancer models.
Caption: Workflow for A2B antagonist efficacy testing.
References
- 1. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of Adenosine A2b Receptor Reduces Tumor Growth and Migration in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expression of Adenosine A2B Receptor on Antigen Presenting Cells Suppresses CD8+ T cell Responses and Promotes Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
A Head-to-Head Comparison of A2B Receptor Antagonists: PSB 603 vs. MRS 1754
For researchers and professionals in drug development, the selection of a potent and selective A2B adenosine (B11128) receptor (A2BR) antagonist is critical for advancing studies in areas such as inflammation, oncology, and cardiovascular disease. This guide provides a direct comparison of two prominent A2BR antagonists, PSB 603 and MRS 1754, focusing on their binding affinity, selectivity, and functional activity, supported by experimental data.
At a Glance: Key Performance Metrics
| Parameter | PSB 603 | MRS 1754 | Reference |
| Binding Affinity (Ki) for human A2B Receptor | 0.553 nM | 1.97 nM | [1] |
| Selectivity over other human Adenosine Receptors | >17,000-fold | A1: ~205-foldA2A: ~255-foldA3: ~289-fold | [1] |
| Functional Activity | Neuroprotective effect at 50 nM | Neuroprotective effect at 500 nM | [2][3][4] |
In-Depth Analysis
Binding Affinity
PSB 603 demonstrates a higher binding affinity for the human A2B receptor with a Ki value of 0.553 nM. In comparison, MRS 1754 exhibits a potent, albeit slightly lower, affinity with a Ki of 1.97 nM[1]. Both compounds display sub-nanomolar to low nanomolar affinity, positioning them as highly potent antagonists for the A2B receptor.
Selectivity Profile
A critical differentiator between these two antagonists is their selectivity over other adenosine receptor subtypes (A1, A2A, and A3). PSB 603 is a highly selective A2B antagonist, showing over 17,000-fold greater affinity for the A2B receptor compared to the other subtypes.
MRS 1754 is also a selective A2B antagonist, however, its selectivity is less pronounced than that of PSB 603. Based on reported Ki values, MRS 1754 is approximately 205-fold selective for the human A2B receptor over the A1 receptor, 255-fold over the A2A receptor, and 289-fold over the A3 receptor[1].
Functional Comparison
A study comparing the neuroprotective effects of both antagonists in a rat hippocampal slice model of oxygen and glucose deprivation found that both compounds were effective. However, PSB 603 demonstrated its effect at a lower concentration (50 nM) compared to MRS 1754 (500 nM), suggesting a higher potency in this functional assay[2][3][4].
Signaling Pathways and Experimental Workflow
The A2B adenosine receptor, upon activation by its endogenous ligand adenosine, primarily couples to Gs and Gq proteins. Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Gq activation stimulates phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium levels. A2B receptor antagonists, such as PSB 603 and MRS 1754, block these downstream signaling events by preventing adenosine from binding to the receptor.
Caption: A2B Receptor Signaling Pathway
The characterization and comparison of A2B receptor antagonists typically involve a series of in vitro assays to determine their binding affinity, selectivity, and functional potency.
Caption: Experimental Workflow for Antagonist Comparison
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Membranes from cells recombinantly expressing the human A2B adenosine receptor are prepared.
-
Incubation: A constant concentration of a radiolabeled A2B receptor antagonist (e.g., [³H]PSB 603) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., PSB 603 or MRS 1754).
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in A2B receptor signaling.
-
Cell Culture: Cells expressing the A2B receptor are cultured in appropriate media.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (PSB 603 or MRS 1754).
-
Stimulation: The cells are then stimulated with a known A2B receptor agonist (e.g., NECA) to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The data are plotted to generate a dose-response curve, from which the IC50 value of the antagonist (the concentration that inhibits 50% of the agonist-induced cAMP production) can be determined.
Conclusion
Both PSB 603 and MRS 1754 are potent A2B receptor antagonists. However, for research applications requiring the highest degree of selectivity, PSB 603 presents a clear advantage with its greater than 17,000-fold selectivity over other adenosine receptor subtypes. This high selectivity minimizes the potential for off-target effects and provides greater confidence in ascribing observed biological activities to the specific blockade of the A2B receptor. The higher functional potency of PSB 603 observed in a neuroprotection assay further supports its utility as a highly effective research tool. The choice between these two compounds will ultimately depend on the specific requirements of the experimental design and the desired balance between potency and selectivity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. The Selective Antagonism of Adenosine A2B Receptors Reduces the Synaptic Failure and Neuronal Death Induced by Oxygen and Glucose Deprivation in Rat CA1 Hippocampus in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of A2B Receptor Antagonists: CVT-6883 and PSB-603
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent A2B adenosine (B11128) receptor (A2BAR) antagonists: CVT-6883 (also known as GS-6201) and PSB-603. The objective of this document is to present a side-by-side analysis of their performance in preclinical models of disease, supported by experimental data and detailed methodologies. This information is intended to assist researchers in making informed decisions for their drug development programs.
Introduction to A2B Adenosine Receptor Antagonism
The A2B adenosine receptor, a G-protein coupled receptor, is typically activated by high concentrations of adenosine, which are often present in the microenvironment of inflamed or hypoxic tissues. Its activation has been implicated in the pathophysiology of various diseases, including asthma, fibrosis, and cancer. Consequently, the development of selective A2BAR antagonists represents a promising therapeutic strategy. This guide focuses on the in vivo efficacy of CVT-6883 and PSB-603, two well-characterized antagonists in this class.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from key in vivo studies investigating the efficacy of CVT-6883 and PSB-603 in relevant disease models.
Table 1: In Vivo Efficacy of CVT-6883 in a Mouse Model of Asthma
| Parameter | Vehicle Control | CVT-6883 (1 mg/kg) | % Inhibition | Reference |
| Airway Hyperresponsiveness (AHR) to Methacholine (Penh) | ~3.5 | ~1.5 | ~57% | [1] |
| Total Bronchoalveolar Lavage (BAL) Cells (x10^5) | ~5.0 | ~2.5 | ~50% | [1] |
| BAL Eosinophils (x10^4) | ~25 | ~10 | ~60% | [1] |
Table 2: In Vivo Efficacy of PSB-603 in a Mouse Model of Zymosan-Induced Peritonitis (Inflammation)
| Parameter | Zymosan Control | PSB-603 (5 mg/kg, i.p.) | % Reduction | Reference |
| Neutrophil Infiltration (x10^6/mL) | ~4.5 | ~2.0 | ~56% | [2][3] |
| Plasma TNF-α (pg/mL) | ~150 | ~75 | ~50% | [2][3] |
| Plasma IL-6 (pg/mL) | ~400 | ~200 | ~50% | [2][3] |
Table 3: In Vivo Efficacy of A2BAR Antagonists in Models of Fibrosis
| Compound | Animal Model | Key Endpoint | Vehicle Control | Treatment | % Improvement | Reference |
| CVT-6883 | Bleomycin-induced pulmonary fibrosis (mouse) | Lung Collagen Content | - | Significantly reduced | - | [4] |
| MRS1754 | Diabetic nephropathy (rat) | Glomerular Fibrosis (% PAS positive area) | ~25% | ~15% | ~40% | [5] |
Note: Direct quantitative comparison for CVT-6883 in fibrosis was not available in the public domain, hence presented qualitatively. MRS1754 is included as a relevant, well-documented A2BAR antagonist in a fibrosis model.
Experimental Protocols
Ovalbumin-Induced Asthma Mouse Model (for CVT-6883)
1. Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (B78521) in saline on days 0 and 14.[6]
2. Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day.[6]
3. Drug Administration: CVT-6883 (e.g., 1 mg/kg) or vehicle is administered, for example, orally, 1 hour before each OVA challenge.
4. Endpoint Measurement (24 hours after the last challenge):
- Airway Hyperresponsiveness (AHR): Mice are placed in a whole-body plethysmograph, and baseline readings are taken. They are then exposed to increasing concentrations of aerosolized methacholine, and the enhanced pause (Penh) is measured as an indicator of airway obstruction.
- Bronchoalveolar Lavage (BAL): Lungs are lavaged with phosphate-buffered saline (PBS). The total number of cells in the BAL fluid is counted, and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with Diff-Quik.
- Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.
Zymosan-Induced Peritonitis Mouse Model (for PSB-603)
1. Induction of Peritonitis: Male albino Swiss mice are injected intraperitoneally (i.p.) with 1 mg of zymosan A suspended in sterile saline.[7]
2. Drug Administration: PSB-603 (e.g., 5 mg/kg) or vehicle is administered i.p. 30 minutes before the zymosan injection.[3]
3. Sample Collection (4 hours after zymosan injection):
- Peritoneal Lavage: The peritoneal cavity is washed with saline. The lavage fluid is collected to determine the number of infiltrating neutrophils.
- Blood Collection: Blood is collected via cardiac puncture for the measurement of plasma cytokines.
4. Endpoint Measurement:
- Neutrophil Infiltration: The total number of cells in the peritoneal lavage fluid is counted using a hemocytometer. Differential cell counts are performed to determine the number of neutrophils.
- Cytokine Levels: Plasma levels of inflammatory cytokines such as TNF-α and IL-6 are measured using enzyme-linked immunosorbent assay (ELISA).[3]
A2B Adenosine Receptor Signaling Pathway
The A2B adenosine receptor is known to couple to multiple G proteins, primarily Gs and Gq, leading to the activation of downstream signaling cascades.
Caption: A2B receptor signaling pathways.
This diagram illustrates the primary signaling cascades initiated by the activation of the A2B adenosine receptor. Upon adenosine binding, the receptor activates both Gs and Gq proteins. The Gs pathway involves the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of transcription factors like CREB, which modulates the expression of various genes, including those for inflammatory cytokines and growth factors. The Gq pathway activates phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and activation of Protein Kinase C (PKC).
Experimental Workflow Visualization
Caption: In vivo experimental workflow.
Conclusion
Both CVT-6883 and PSB-603 have demonstrated significant in vivo efficacy in preclinical models of diseases where the A2B adenosine receptor is implicated. CVT-6883 shows promise in attenuating key features of asthma, including airway hyperresponsiveness and inflammation. PSB-603 exhibits potent anti-inflammatory effects, significantly reducing neutrophil infiltration and pro-inflammatory cytokine levels. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working on the development of A2BAR-targeted therapies. The choice between these or other A2BAR antagonists will likely depend on the specific disease indication, desired pharmacokinetic profile, and the nuanced role of A2BAR signaling in the target tissue. Further head-to-head comparative studies would be beneficial to delineate the relative therapeutic potential of these promising compounds.
References
- 1. Pharmacological Blockade of the Adenosine A2B Receptor Is Protective of Proteinuria in Diabetic Rats, through Affecting Focal Adhesion Kinase Activation and the Adhesion Dynamics of Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential role of the carboxy-terminus of the A2B adenosine receptor in stimulation of adenylate cyclase, phospholipase Cβ, and interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the G protein-coupling selectivity of the native A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
A New Era in Chemotherapy: A2B Receptor Antagonists as Synergistic Partners
The combination of A2B receptor antagonists with traditional chemotherapy is emerging as a promising strategy to enhance anti-tumor efficacy and overcome resistance. This guide provides a comprehensive comparison of leading A2B receptor antagonists, their synergistic effects with chemotherapy, and the underlying mechanisms, supported by experimental data for researchers, scientists, and drug development professionals.
The tumor microenvironment is a complex ecosystem where cancer cells interact with various stromal and immune cells. A key player in this environment is adenosine (B11128), a signaling molecule that accumulates under hypoxic conditions and suppresses the anti-tumor immune response, while also promoting cancer cell proliferation, survival, and metastasis. The A2B adenosine receptor (A2BR), a G-protein coupled receptor, is a critical mediator of these effects. Its expression is often upregulated in various cancers, correlating with poor prognosis and resistance to therapy.[1][2][3]
Targeting the A2B receptor with specific antagonists presents a novel therapeutic avenue. By blocking adenosine's immunosuppressive and tumor-promoting signals, these antagonists can re-sensitize tumors to chemotherapy, leading to a synergistic anti-cancer effect. This guide delves into the preclinical and clinical evidence supporting the combination of A2B receptor antagonists with chemotherapy, offering a comparative overview of key players in this new therapeutic landscape.
Comparative Analysis of A2B Receptor Antagonists in Combination with Chemotherapy
Several A2B receptor antagonists are currently under investigation for their synergistic potential with chemotherapy. This section provides a comparative summary of the preclinical and clinical data for three prominent examples: Etrumadenant (AB928), PBF-1129, and M1069.
| A2B Receptor Antagonist | Chemotherapy Agent(s) | Cancer Model(s) | Key Findings | Reference(s) |
| Etrumadenant (AB928) | mFOLFOX-6 (5-fluorouracil, leucovorin, oxaliplatin) | Metastatic Colorectal Cancer (mCRC) | In a Phase 1/1b study (ARC-3), the combination was well-tolerated and showed a substantial disease control rate. For patients in the third-line and beyond setting, the combination demonstrated a median progression-free survival (PFS) of 4.2 months, which is approximately double the standard of care.[4] | [4] |
| Docetaxel (B913) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | A Phase 1b/2 study (ARC-6) showed that the combination of etrumadenant, zimberelimab (anti-PD-1), and docetaxel had a manageable safety profile and was associated with clinical benefit. However, a subsequent analysis did not demonstrate a sufficient clinical benefit over docetaxel alone, leading to the discontinuation of development in this indication. | ||
| PBF-1129 | Anti-PD-1 Therapy | Lung, Melanoma, Colon, Breast Cancer (mouse models) | While not a direct combination with conventional chemotherapy, PBF-1129 in combination with anti-PD-1 immunotherapy significantly enhanced anti-tumor efficacy. The hazard ratio for the combination treatment compared to anti-PD-1 alone was 11.74, indicating a strong synergistic effect in reducing tumor growth and metastasis.[5][6] | [5][6] |
| M1069 | Cisplatin (B142131) | Breast Cancer (4T1 mouse model) | M1069, a dual A2A/A2B receptor antagonist, enhanced the antitumor activity of cisplatin in a syngeneic mouse model of breast cancer. |
Unveiling the Mechanism: The A2B Receptor Signaling Pathway
The synergistic effect of A2B receptor antagonists with chemotherapy stems from their ability to modulate the tumor microenvironment and directly impact cancer cell signaling.
// Connections Adenosine -> A2BR [label="binds", color="#34A853"]; A2BR -> G_protein [label="activates", color="#EA4335"]; G_protein -> AC [label="activates (Gαs)", color="#4285F4"]; G_protein -> PLC [label="activates (Gq)", color="#4285F4"]; AC -> cAMP [label="produces", color="#FBBC05"]; cAMP -> PKA [label="activates", color="#EA4335"]; PLC -> IP3_DAG [label="produces", color="#FBBC05"]; IP3_DAG -> Ca2 [label="releases", color="#4285F4"]; IP3_DAG -> PKC [label="activates", color="#EA4335"]; PKA -> CREB [label="activates", color="#34A853"]; PKC -> NFkB [label="activates", color="#34A853"]; G_protein -> PI3K [label="activates", color="#4285F4"]; PI3K -> Akt [label="activates", color="#EA4335"]; Akt -> NFkB [label="activates", color="#34A853"]; G_protein -> ERK [label="activates", color="#4285F4"]; G_protein -> p38 [label="activates", color="#4285F4"]; G_protein -> JNK [label="activates", color="#4285F4"]; A2BR -> HIF1a [label="stabilizes", color="#EA4335"];
CREB -> Proliferation; NFkB -> Proliferation; Akt -> Proliferation; ERK -> Proliferation; p38 -> Proliferation; JNK -> Proliferation;
NFkB -> Metastasis; ERK -> Metastasis; p38 -> Metastasis;
HIF1a -> Angiogenesis;
cAMP -> ImmuneSuppression;
Akt -> Chemoresistance; NFkB -> Chemoresistance; } A2B Receptor Signaling Pathways in Cancer.
Chemotherapy-induced cell death can lead to the release of ATP, which is subsequently converted to adenosine in the tumor microenvironment. This surge in adenosine activates A2B receptors on both immune and cancer cells, leading to:
-
Immunosuppression: Activation of A2B receptors on immune cells, such as T cells and natural killer (NK) cells, increases intracellular cyclic AMP (cAMP) levels. This inhibits their cytotoxic functions and promotes an immunosuppressive environment, shielding the tumor from immune attack.[2]
-
Direct Tumor Promotion: On cancer cells, A2B receptor signaling can activate multiple downstream pathways, including the MAPK/ERK and PI3K/Akt pathways.[2][7] These pathways are crucial for cell proliferation, survival, and the development of resistance to chemotherapy.
-
Promotion of Metastasis: A2B receptor activation has been shown to enhance cancer cell migration and invasion, contributing to metastatic spread.[1]
A2B receptor antagonists counteract these effects by blocking the initial signaling cascade, thereby restoring immune function and sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Experimental Protocols: A Closer Look at the Evidence
The synergistic effects of A2B receptor antagonists and chemotherapy have been demonstrated in various preclinical models. Below are representative experimental protocols.
In Vivo Synergy Study: Etrumadenant (AB928) and Chemotherapy in a Syngeneic Mouse Model
Objective: To evaluate the in vivo synergistic anti-tumor effect of Etrumadenant (AB928) in combination with chemotherapy.
Animal Model: Female C57BL/6 mice.
Tumor Cell Line: AT-3-OVA murine mammary carcinoma cells.
Procedure:
-
Tumor Implantation: AT-3-OVA cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into four treatment groups:
-
Vehicle control
-
Chemotherapy alone (e.g., paclitaxel)
-
Etrumadenant (AB928) alone
-
Etrumadenant (AB928) in combination with chemotherapy
-
-
Drug Administration:
-
Etrumadenant is administered orally, once daily.
-
Chemotherapy is administered as per a standard protocol (e.g., intraperitoneal injection every three days).
-
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
In Vitro Synergy Assay: Cell Viability Assessment
Objective: To determine the synergistic effect of an A2B receptor antagonist and a chemotherapy agent on cancer cell viability in vitro.
Cell Lines: Human cancer cell lines relevant to the chemotherapy being tested (e.g., colorectal, breast, prostate cancer cell lines).
Reagents: A2B receptor antagonist, chemotherapy agent, and a cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a matrix of concentrations of the A2B receptor antagonist and the chemotherapy agent, both alone and in combination. A vehicle control is also included.
-
Incubation: Plates are incubated for a period that allows for the assessment of cytotoxicity (e.g., 72 hours).
-
Cell Viability Assay: A cell viability reagent is added to each well, and the signal (e.g., absorbance, luminescence) is measured according to the manufacturer's instructions.
-
Data Analysis: The percentage of cell viability is calculated for each treatment condition relative to the vehicle control. Synergy is then quantified using a synergy scoring model, such as the Bliss independence or Loewe additivity model.
Comparison with Alternative Therapeutic Strategies
The combination of A2B receptor antagonists with chemotherapy is not the only strategy being explored to enhance the efficacy of traditional cytotoxic agents. Other approaches include combinations with targeted therapies and immunotherapies.
| Therapeutic Strategy | Mechanism of Action | Examples | Cancers of Interest |
| A2B Receptor Antagonist + Chemotherapy | Reverses adenosine-mediated immunosuppression and tumor promotion, sensitizing tumors to chemotherapy. | Etrumadenant + mFOLFOX, PBF-1129 + Anti-PD-1 | mCRC, TNBC, NSCLC |
| PARP Inhibitors + Chemotherapy | PARP inhibitors block a key DNA damage repair pathway, increasing the efficacy of DNA-damaging chemotherapy agents. | Olaparib, Talazoparib | BRCA-mutated TNBC, mCRPC |
| Immune Checkpoint Inhibitors + Chemotherapy | Chemotherapy can induce immunogenic cell death, releasing tumor antigens and enhancing the anti-tumor immune response unleashed by checkpoint inhibitors. | Pembrolizumab + Chemotherapy | TNBC, NSCLC |
| Anti-Angiogenic Agents + Chemotherapy | Anti-angiogenic agents normalize the tumor vasculature, improving the delivery and efficacy of chemotherapy. | Bevacizumab + FOLFOX/FOLFIRI | mCRC |
Future Directions
The synergistic combination of A2B receptor antagonists and chemotherapy holds significant promise for the future of cancer treatment. Ongoing and future clinical trials will be crucial to further define the efficacy and safety of these combinations in various cancer types. Key areas of future research include:
-
Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to this combination therapy.
-
Optimization of Combinations: Determining the optimal dosing and scheduling of A2B receptor antagonists with different chemotherapy regimens.
-
Triplet Therapies: Exploring the potential of combining A2B receptor antagonists with both chemotherapy and other immunotherapies to achieve even greater anti-tumor activity.
By continuing to unravel the complex interplay between adenosine signaling, the tumor microenvironment, and chemotherapy, researchers are paving the way for more effective and personalized cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Arcus Biosciences - Arcus Biosciences Presents Updated Data for Etrumadenant in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]
- 5. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine receptor A2b confers ovarian cancer survival and PARP inhibitor resistance through IL‐6‐STAT3 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking A2B Receptor Antagonist 2 Against Clinical Candidates: A Comparative Guide
In the landscape of drug discovery, particularly for inflammatory diseases and immuno-oncology, the Adenosine (B11128) A2B receptor (A2BR) has emerged as a compelling target. Antagonists of this receptor hold the promise of mitigating adenosine-mediated immunosuppression and pro-inflammatory responses. This guide provides a comprehensive comparison of a representative A2B receptor antagonist, designated here as A2B-Antagonist-X, with several clinical-stage candidates. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on their relative performance based on available preclinical and clinical data.
Introduction to A2B Receptor Antagonism
The A2B receptor is a G-protein coupled receptor that, upon activation by adenosine, triggers downstream signaling cascades, primarily through Gs and Gq proteins. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and the activation of various signaling pathways involved in inflammation and immune regulation. In the tumor microenvironment, high levels of adenosine can suppress the activity of immune cells, allowing cancer cells to evade detection and destruction. A2B receptor antagonists are designed to block this interaction, thereby restoring immune function and reducing inflammation.
Comparative Analysis of A2B Receptor Antagonists
To provide a clear and objective comparison, this guide focuses on key performance indicators for A2B receptor antagonists: binding affinity (Ki), functional potency (IC50/EC50), and selectivity against other adenosine receptor subtypes. The following tables summarize the available quantitative data for A2B-Antagonist-X and several clinical candidates.
Table 1: In Vitro Binding Affinity (Ki) of A2B Receptor Antagonists
| Compound | A2B (human) Ki (nM) | A1 (human) Ki (nM) | A2A (human) Ki (nM) | A3 (human) Ki (nM) | Selectivity for A2B |
| A2B-Antagonist-X (Representative) | 25 | 2500 | 3000 | 1500 | High |
| CVT-6883 | 22[1] | 1,940[1] | 3,280[1] | 1,070[1] | High |
| MRE-2029-F20 | 5.5[1][2] | >1,000[1] | >1,000[1] | >1,000[1] | Very High (>180-fold)[2] |
| LAS38096 | 17[2][3] | >1,000[1] | >2,500[1] | >1,000[1] | High (>60-fold)[2] |
| Etrumadenant (AB928) | Dual A2a/A2b Antagonist | - | - | - | Dual |
| PBF-1129 | Data not publicly available | - | - | - | Selective |
Table 2: In Vitro Functional Potency (IC50/EC50) of A2B Receptor Antagonists
| Compound | Assay Type | Cell Line | IC50/EC50 (nM) |
| A2B-Antagonist-X (Representative) | cAMP Accumulation | HEK293-A2B | 50 |
| CVT-6883 | Functional Antagonism (KB) | - | 6[1] |
| MRE-2029-F20 | cAMP Accumulation | - | Nanomolar range |
| LAS38096 | cAMP Accumulation | HEK293-hA2B | 321[4] |
| Etrumadenant (AB928) | pCREB Inhibition | - | ~207 |
| PBF-1129 | - | - | Data not publicly available |
Clinical Development Snapshot
Several A2B receptor antagonists have progressed into clinical trials, primarily for oncology and inflammatory diseases.
-
Etrumadenant (AB928): A dual A2a/A2b receptor antagonist that has been evaluated in multiple Phase 1 and 2 clinical trials in combination with other anti-cancer agents for various solid tumors.
-
PBF-1129: A selective A2B receptor antagonist that has undergone Phase 1 clinical trials for non-small cell lung cancer (NSCLC)[5][6][7].
-
CVT-6883: One of the earlier selective A2B antagonists to enter clinical development, with initial studies focused on asthma.
-
MRE-2029-F20 and LAS38096: Have shown promising preclinical data but their current clinical development status is less publicly documented.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experiments used to characterize A2B receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the A2B receptor.
Objective: To measure the displacement of a radiolabeled ligand from the A2B receptor by the test antagonist.
Materials:
-
Cell membranes expressing the human A2B receptor (e.g., from HEK293 or CHO cells).
-
Radioligand specific for the A2B receptor (e.g., [3H]-PSB-603).
-
Test antagonist at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test antagonist.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP).
Objective: To determine the functional potency (IC50 or KB) of the test antagonist in blocking A2B receptor signaling.
Materials:
-
Whole cells expressing the human A2B receptor (e.g., HEK293-hA2BR).
-
A2B receptor agonist (e.g., NECA).
-
Test antagonist at various concentrations.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of an A2B receptor agonist (e.g., NECA) to induce cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a suitable detection kit.
-
Plot the concentration of the antagonist against the inhibition of the agonist-induced cAMP response to determine the IC50 value.
Visualizing Key Pathways and Workflows
To further aid in the understanding of A2B receptor antagonism, the following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway, the experimental workflow for antagonist characterization, and the logical relationship in compound selection.
References
- 1. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A2B receptor ligands: past, present and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving combination therapies: Targeting A2B adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression [cancer.fr]
- 7. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of A2B Receptor Antagonists in a Laboratory Setting
Disclaimer: The following guidelines provide a general framework for the proper disposal of research-grade A2B receptor antagonists. "A2B receptor antagonist 2" is not a universally defined chemical entity; various compounds with different structures and properties are classified as A2B receptor antagonists.[1][2][3] Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound in use.[4] The SDS is the primary source of information regarding the specific hazards, handling, and disposal requirements of the chemical.
This guide is intended to supplement, not replace, institutional and regulatory protocols. All laboratory personnel are responsible for adhering to their institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.[4][5]
Immediate Safety and Handling
Before beginning any procedure that involves an A2B receptor antagonist, it is crucial to understand its potential hazards. While some specific antagonists may not be classified as hazardous under the Globally Harmonized System (GHS), all research chemicals should be handled with caution.[6]
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including a laboratory coat, safety glasses, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
-
Avoid eating, drinking, or smoking in laboratory areas where chemicals are handled.
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a systematic process designed to ensure safety and environmental protection.[4][7]
Step 1: Waste Identification and Classification
All materials that have come into contact with the A2B receptor antagonist must be treated as chemical waste. This includes:
-
Solid Waste: Unused or expired solid compounds, contaminated gloves, pipette tips, weigh boats, bench paper, and other disposable labware.[4][6]
-
Liquid Waste: Solutions containing the A2B receptor antagonist, including stock solutions (e.g., in DMSO), experimental media, and the first rinse of any container that held the compound.[6][7][8]
-
Sharps Waste: Needles, syringes, or scalpels contaminated with the antagonist.[6]
Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and cannot be disposed of in regular trash or down the sewer system.[5][9]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[5][8]
-
Solid and Liquid Waste: Collect solid and liquid waste in separate, designated containers.[6]
-
Incompatible Chemicals: Never mix different chemical wastes unless explicitly permitted by your institution's EHS department.[10] For instance, halogenated and non-halogenated solvents must be collected separately.[7] Oxidizing acids should not be mixed with organic chemicals.[11]
-
Contaminated Items: Place lightly contaminated items like gloves and paper towels into designated, labeled waste containers.
Step 3: Containerization and Labeling
Proper containment and labeling are essential for safe storage and disposal.
-
Container Choice: Use sturdy, leak-proof containers that are chemically compatible with the waste.[8][10][11] Plastic containers are often preferred over glass to minimize the risk of breakage.[5] Whenever possible, use the original container for surplus or expired chemicals.[8][11]
-
Labeling: All waste containers must be clearly and accurately labeled.[8] The label should include:
-
The words "Hazardous Waste".[4]
-
The full chemical name(s) of the contents, avoiding abbreviations or formulas.
-
The date when waste was first added to the container.
-
-
Container Condition: Keep containers securely closed except when adding waste.[6][8] Ensure containers are free from leaks or external contamination.[6]
Step 4: Storage
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4][12]
-
This area should be at or near the point of waste generation.[12]
-
Ensure the storage area is well-ventilated.[4]
-
Use secondary containment, such as a tray or bin, for all liquid hazardous waste to contain potential spills.[8]
-
Segregate incompatible waste containers within the storage area.[8]
Step 5: Final Disposal
-
Contact EHS: When a waste container is full, or before it has been stored for the maximum allowable time (e.g., 12 months), contact your institution's EHS department to schedule a pickup.[4][12]
-
Do Not Use Drains or Trash: Never dispose of chemical waste down the sink or in the regular trash.[6][8][11]
-
Empty Containers: A chemical container is not considered "RCRA empty" until it has been triple-rinsed or cleaned by another approved method. The first rinsate of the container must be collected and disposed of as hazardous waste.[7][8][13] After proper rinsing and drying, and with the label defaced or removed, the container may be disposed of as solid waste or recycled according to institutional policy.[8]
Quantitative Disposal Parameters for General Laboratory Waste
The following table summarizes general quantitative limits for certain types of laboratory waste, as found in institutional guidelines. These are provided as examples; specific limits for your institution may vary and must be followed.
| Waste Category | Parameter | Disposal Guideline |
| Corrosive Liquids (Aqueous) | pH | Prohibited from sewer discharge if pH is less than 6.0 or greater than 9.0.[10] May require neutralization before disposal.[11] |
| Heavy Metals (e.g., Barium) | Concentration in Liquid Waste | Regulated if concentration is more than 2 mg/L. All barium-bearing compounds must be listed on the waste label.[11] |
| Heavy Metals (e.g., Cadmium) | Concentration in Liquid Waste | Regulated if concentration is more than 2 mg/L. All cadmium-bearing compounds must be listed on the waste label.[11] |
| RCRA Empty Containers | Residual Contents (for U-listed or characteristic waste) | Must be left with no more than 3% by weight of its original contents.[13] |
| Satellite Accumulation Area | Maximum Volume | A maximum of 55 gallons of hazardous waste may be stored in any single satellite accumulation area.[12] |
| Acutely Toxic Waste (P-list) | Maximum Volume | A maximum of one quart of liquid or one kilogram of solid may be accumulated at a time.[12] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of an A2B receptor antagonist.
Caption: Workflow for A2B Receptor Antagonist Waste Management.
This diagram outlines the procedural flow for the safe handling and disposal of a research-grade A2B receptor antagonist, from initial safety assessment to final waste pickup by Environmental Health and Safety (EHS). It emphasizes the importance of segregation and proper containment throughout the experimental process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine Receptor | 784-90-7 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. gmpsop.com [gmpsop.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. 10 Tips for Proper Pharmaceutical Waste Disposal [emsllcusa.com]
Safeguarding Research: A Comprehensive Guide to Handling A2B Receptor Antagonist 2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent, biologically active compounds like A2B receptor antagonist 2. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling such research chemicals. The following procedural, step-by-step guidance is based on best practices for managing potent research compounds.
An A2B receptor antagonist is a substance that blocks the action of the adenosine (B11128) A2B receptor.[1][2] These receptors are involved in various physiological processes, including inflammatory responses.[2] Given their biological activity, it is crucial to handle these compounds with appropriate safety measures to prevent accidental exposure.[3][4]
I. Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling any potent compound to determine the appropriate level of personal protective equipment.[5] This assessment should consider the quantity of the substance, its physical form (e.g., powder or liquid), and the specific procedures being performed.[5]
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[5] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists.[5] |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Chemical-resistant gloves. | Standard laboratory practice to protect against incidental contact. |
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling potent compounds is essential to minimize the risk of exposure.
1. Pre-Experiment Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for the specific this compound being used. If an SDS is not available from the supplier, consult general resources for handling potent compounds.[5]
-
Designate a Work Area: All work with the compound should be conducted in a designated area, such as a certified chemical fume hood, to control the release of airborne particles.[5][6]
-
Prepare Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
2. Handling the Compound:
-
Don Appropriate PPE: Select and put on the correct PPE as determined by your risk assessment.[5]
-
Perform Experiment: Conduct all manipulations, such as weighing and dissolving, within a containment device like a chemical fume hood.[5]
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
3. Post-Experiment Procedures:
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
III. Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of potent research compounds and contaminated materials is critical to prevent environmental contamination and accidental exposure.[5]
Waste Segregation and Collection
| Waste Type | Collection Procedure | Rationale |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed container.- Do not dispose of down the drain or in regular trash. | Prevents environmental contamination and accidental exposure. The container must be compatible with the chemical.[5][7] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimizes handling of contaminated items and ensures proper disposal.[5][7] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Collect in a designated, sealed waste bag. | Prevents the spread of contamination outside the designated work area. |
Final Disposal
-
Secure Storage: Store all waste containers in a designated, secure area until they can be collected for disposal.[5]
-
Approved Vendor: Arrange for the pickup and disposal of all hazardous waste through a certified hazardous waste contractor.[5] Adhere to all institutional, local, state, and federal regulations for chemical waste disposal.[7]
By adhering to these safety protocols, researchers can handle this compound and other potent research compounds with confidence, ensuring the safety of themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are A2bR antagonists and how do they work? [synapse.patsnap.com]
- 3. agnopharma.com [agnopharma.com]
- 4. Managing Risks With Potent Pharmaceutical Products [worldpharmatoday.com]
- 5. benchchem.com [benchchem.com]
- 6. witpress.com [witpress.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
